tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVNUSGHHMEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618773 | |
| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-25-3 | |
| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS 1060801-25-3): A Versatile Bifunctional Building Block in Modern Synthesis
Executive Summary
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a strategically designed synthetic intermediate of significant value to researchers, particularly those in medicinal chemistry and drug development. Its structure is distinguished by two key features: a tert-butoxycarbonyl (Boc)-protected aminopyridine and a reactive chloromethyl group. This unique combination provides a bifunctional handle, allowing for sequential and controlled chemical modifications. The Boc group serves as a stable, yet readily cleavable, protecting group for the amine, preventing its unwanted reactivity while other transformations are carried out. Simultaneously, the chloromethyl group acts as a potent electrophilic site, enabling facile nucleophilic substitution reactions. This dual functionality makes the compound an exemplary building block for constructing complex molecular architectures and introducing the 2-aminopyridine scaffold—a common pharmacophore—into novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, reactivity, applications, and handling protocols, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties & Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in any synthetic protocol. The key identifiers and properties for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1060801-25-3 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.70 g/mol | N/A |
| IUPAC Name | tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [1] |
| Appearance | Typically an off-white to white solid | [2] |
| Purity | ≥98% (as commercially available) | [1] |
| Storage Conditions | 4°C, under an inert atmosphere | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |
Spectroscopic Characterization: While specific spectra are instrument-dependent, the expected NMR and MS data provide a structural fingerprint:
-
¹H NMR: Key signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the two chloromethyl protons (CH₂Cl), and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: Characteristic signals would appear for the quaternary and methyl carbons of the Boc group, the chloromethyl carbon, and the carbons of the pyridine ring.[3]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ corresponding to the molecular weight, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a multi-step process that leverages standard, well-understood organic transformations. The causality behind each step is critical for optimizing reaction conditions and ensuring high yield and purity. A logical and field-proven synthetic pathway proceeds from the commercially available 2-amino-6-methylpyridine.[][5][6]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol & Rationale
Step 1: Boc Protection of 2-Amino-6-methylpyridine
-
Dissolution: Dissolve 2-amino-6-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.05 eq).
-
Causality: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction between the weakly nucleophilic aminopyridine and di-tert-butyl dicarbonate (Boc₂O).
-
-
Boc₂O Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in the same solvent.
-
Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side products. The Boc₂O is the source of the electrophilic Boc group.[7]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield pure tert-Butyl (6-methylpyridin-2-yl)carbamate.[8]
Step 2: Radical Chlorination of the Methyl Group
-
Setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve the product from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, ~1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.1 eq).
-
Causality: This is a free-radical halogenation. The initiator (AIBN/BPO) decomposes upon heating or UV irradiation to form radicals. These radicals abstract a hydrogen atom from the methyl group, which is activated (benzylic-like) by the pyridine ring. The resulting pyridyl-methyl radical then reacts with NCS to form the chlorinated product and a succinimidyl radical, propagating the chain reaction.
-
-
Reaction: Heat the mixture to reflux (or irradiate with UV light) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup & Purification: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to afford the final compound, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Reactivity Profile and Synthetic Applications
The synthetic utility of this reagent stems from its two distinct, orthogonally reactive functional groups. This allows for a modular approach to building complex molecules.
Caption: Key reaction pathways for the title compound.
A. Reactivity of the Chloromethyl Group (Electrophilic Site)
The primary utility of this compound lies in the chloromethyl group, which functions as a potent electrophile for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state. This allows for the facile introduction of a wide range of nucleophiles.
-
Alkylation of Amines, Alcohols, and Thiols: The most common application is the alkylation of heteroatom nucleophiles. In the presence of a mild base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile, primary/secondary amines, alcohols, phenols, or thiols will readily displace the chloride to form new C-N, C-O, or C-S bonds, respectively. This is a cornerstone strategy for linking the aminopyridine scaffold to other fragments in a drug discovery program.[9]
-
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, extending the carbon chain by one atom. The resulting nitrile can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.
-
Azide Formation: Substitution with sodium azide yields an azidomethylpyridine intermediate. This is a highly versatile functional group that can be converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation), or used in "click chemistry" via Huisgen cycloaddition to form triazoles.
B. Reactivity of the Boc-Protected Amine (Nucleophilic Site Precursor)
The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions used to modify the chloromethyl group. Its true value lies in its selective removal under acidic conditions.
-
Deprotection Protocol: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol, efficiently cleaves the Boc group. The mechanism involves protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, liberating the free 2-aminopyridine.
-
Orthogonal Strategy: This acid-lability provides a powerful orthogonal protection strategy. A researcher can first perform a nucleophilic substitution at the chloromethyl position and then, in a subsequent step, deprotect the amine to reveal a new nucleophilic site for further functionalization (e.g., acylation, sulfonylation, or another alkylation).
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.
Hazard Profile:
-
GHS Classification: The compound is classified as hazardous.[1] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1] Similar chlorinated pyridine compounds are known irritants and can be harmful if inhaled or in contact with skin.[10]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing by difference in a closed container).
-
Ensure an eyewash station and safety shower are readily accessible.
Storage and Stability:
-
Storage: Store in a tightly sealed container at 4°C, as recommended by suppliers.[1] For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent slow degradation from atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition.[2]
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is more than just a chemical reagent; it is a solution to a common synthetic challenge: the controlled and sequential functionalization of the 2-aminopyridine core. Its well-defined reactivity profile, featuring an electrophilic chloromethyl group and a masked nucleophilic amine, provides chemists with a reliable and versatile tool. By enabling the strategic construction of carbon-heteroatom bonds followed by a clean deprotection step, this compound streamlines the synthesis of complex target molecules, making it an invaluable asset in the pursuit of new pharmaceuticals and advanced materials.
References
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MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
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Michael Pittelkow Group. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
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PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2. Available at: [Link]
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PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2. Available at: [Link]
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A Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide details the molecule's physicochemical properties, provides a validated synthesis and purification protocol, discusses its key applications as a versatile synthetic intermediate, and outlines essential safety and handling procedures. The strategic combination of a Boc-protected amine and a reactive chloromethyl group on a pyridine scaffold makes this compound a valuable building block for constructing complex molecular architectures targeting a wide range of therapeutic areas.
Introduction
Tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS No. 1060801-25-3) is a strategically designed organic molecule that serves as a pivotal intermediate in synthetic chemistry. Its structure is characterized by three key functional components:
-
A Pyridine Ring: A foundational heterocyclic scaffold ubiquitous in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] Pyridine-based cores are central to a vast number of drugs, including those with antibacterial, anti-inflammatory, and anticancer activities.[3][4]
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[5] Its function is to temporarily render the highly nucleophilic 2-amino group inert, preventing it from participating in unwanted side reactions. This protection is robust under many reaction conditions but can be removed cleanly under acidic conditions, allowing for subsequent, targeted functionalization.
-
A Chloromethyl Group: This benzylic chloride-like moiety is a reactive electrophilic site. It is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the entire pyridine scaffold to other molecules, serving as a critical linker in the synthesis of more complex drug candidates.[6]
The combination of a protected nucleophilic site and a reactive electrophilic site on a single, pharmaceutically relevant scaffold makes this compound a highly valuable and versatile building block for constructing molecular libraries and synthesizing targeted therapeutic agents.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| IUPAC Name | tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [7] |
| CAS Number | 1060801-25-3 | [7] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [7] |
| Molecular Weight | 242.71 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥98% (Commercially available) | [7] |
| Topological Polar Surface Area (TPSA) | 51.22 Ų | [7] |
| Computed LogP | 3.1674 | [7] |
Theoretical Spectroscopic Profile
For researchers synthesizing this compound, the following spectroscopic signatures can be used for structural confirmation:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (s, 1H): NH proton of the carbamate.
-
δ ~7.6-7.8 ppm (t, 1H): Aromatic proton at the 4-position of the pyridine ring.
-
δ ~7.0-7.4 ppm (d, 2H): Aromatic protons at the 3- and 5-positions of the pyridine ring.
-
δ ~4.6 ppm (s, 2H): Methylene protons of the -CH₂Cl group.
-
δ ~1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-158 ppm: Carbonyl carbon of the carbamate.
-
δ ~150-153 ppm: Pyridine carbons C2 and C6.
-
δ ~138-140 ppm: Pyridine carbon C4.
-
δ ~110-120 ppm: Pyridine carbons C3 and C5.
-
δ ~80-82 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~45-48 ppm: Methylene carbon of the -CH₂Cl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 243.09
-
Expected [M+Na]⁺: m/z 265.07
-
Synthesis and Purification Protocol
The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate can be reliably achieved via a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. This process involves the protection of the amino group followed by chlorination of the methyl group.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The initial step protects the reactive amine, and the subsequent step installs the electrophilic chloromethyl handle.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
-
Causality: The 2-amino group of the starting material is a potent nucleophile. Protecting it with a Boc group prevents it from reacting with the chlorinating agent in the subsequent step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high efficiency and the benign nature of its byproducts (CO₂ and t-butanol).[8]
-
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.05 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
-
Step 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Causality: This step converts the relatively inert methyl group into a reactive chloromethyl group. While thionyl chloride (SOCl₂) is a common reagent for converting alcohols to chlorides, its use on a Boc-protected amine risks deprotection due to the generation of HCl.[9][10][11] Therefore, a free-radical chlorination using N-Chlorosuccinimide (NCS) and a radical initiator like AIBN is a more compatible choice that preserves the acid-sensitive Boc group.
-
Procedure:
-
Dissolve the crude tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) from the previous step in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.
-
Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude final product.
-
Purification
-
Principle: The final compound is moderately polar. Silica gel column chromatography is the preferred method for purification.
-
Methodology:
-
Load the crude product onto a silica gel column.
-
Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and combine those containing the pure product as determined by TLC analysis.
-
Evaporate the solvent to yield the purified tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate as a solid.
-
Key Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its bifunctional nature allows for sequential and site-selective reactions, making it a powerful tool for medicinal chemists.
Role as a Bifunctional Linker
The molecule's utility stems from the orthogonal reactivity of its two functional groups. The chloromethyl group allows for the introduction of the pyridine scaffold via nucleophilic substitution, while the Boc-protected amine can be deprotected later in the synthetic sequence to reveal a nucleophilic site for further elaboration, such as amide bond formation or reductive amination.
Exemplary Synthetic Application
A common application is in the synthesis of kinase inhibitors or other targeted therapies where a substituted aminopyridine core is a key pharmacophore. The following workflow illustrates its use.
Caption: Hypothetical use in multi-step synthesis.
-
Step 1 (Sₙ2 Reaction): The chloromethyl group reacts with a nucleophile, such as a phenol, to form a stable ether linkage. This attaches the pyridine core to another fragment of the target molecule.
-
Step 2 (Boc Deprotection): The Boc group is removed with a strong acid like trifluoroacetic acid (TFA), exposing the primary amine.
-
Step 3 (Amide Coupling): The newly revealed amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final, complex product.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
-
Hazard Identification:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.[7]
-
-
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
-
Handling:
-
Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Use spark-proof tools and ground all equipment when handling large quantities.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 4°C.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Conclusion
Tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a quintessential example of a modern synthetic building block. Its design provides chemists with a robust and versatile tool for the efficient construction of complex molecules. By enabling the controlled, sequential introduction of a key heterocyclic scaffold and a reactive amine, it streamlines synthetic routes and facilitates the exploration of novel chemical space in the pursuit of next-generation therapeutics. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.
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PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
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Royal Society of Chemistry. 2-Isocyanoanilines and their mono-Boc-protected derivatives. Available from: [Link]
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- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate structure
An In-depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: Structure, Synthesis, and Application
Introduction
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core functionalized with a reactive chloromethyl group and a protected amine, makes it a versatile intermediate for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions. Simultaneously, the chloromethyl group serves as a potent electrophilic handle for introducing a wide array of nucleophiles, enabling the facile elaboration of the pyridine scaffold. This guide provides a comprehensive overview of the compound's properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, grounded in established chemical principles.
Compound Profile and Physicochemical Properties
The unique arrangement of functional groups in tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate dictates its chemical behavior and utility. The electron-withdrawing nature of the pyridine ring, coupled with the chlorine atom, activates the benzylic-like position for nucleophilic attack. The sterically bulky Boc group ensures the stability of the protected amine during synthetic manipulations at the chloromethyl site.
| Property | Value | Source |
| CAS Number | 1060801-25-3 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.70 g/mol | N/A |
| IUPAC Name | tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(CCl)=N1 | [1] |
| Storage | 4°C | [1] |
| Topological Polar Surface Area (TPSA) | 51.22 Ų | [1] |
| LogP | 3.1674 | [1] |
Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
The synthesis of the title compound is typically achieved via a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. The causality behind this sequence is clear: the primary amine must first be protected to prevent it from interfering with the subsequent, often harsh, chlorination step.
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The first step involves the protection of the nucleophilic amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis. The reaction proceeds by nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Step 2: Radical Chlorination of the Methyl Group
With the amine protected, the benzylic methyl group is chlorinated. This transformation is typically accomplished via a free radical halogenation mechanism. N-Chlorosuccinimide (NCS) is commonly used as the chlorine radical source, and a radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction upon heating or UV irradiation. The solvent choice (e.g., carbon tetrachloride or dichloromethane) is critical as it must be inert to the radical conditions.
Caption: Synthetic workflow for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
Materials:
-
2-Amino-6-methylpyridine[2]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
Part A: tert-Butyl (6-methylpyridin-2-yl)carbamate
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF.
-
Add a suitable base such as triethylamine (1.2 eq). For less reactive amines, a catalytic amount of DMAP can be added.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Part B: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Dissolve the product from Part A (1.0 eq) in carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C) and stir under an inert atmosphere. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, can be purified by silica gel chromatography.
Applications in Synthesis and Drug Discovery
The utility of this reagent stems from its two distinct reactive sites, which can be addressed sequentially. This dual functionality makes it an ideal scaffold for building libraries of compounds in drug discovery programs.[3]
A. Nucleophilic Substitution at the Chloromethyl Position: The primary application involves the Sₙ2 displacement of the chloride by a wide range of nucleophiles. This allows for the direct attachment of various side chains and functional groups.
-
Amination: Reaction with primary or secondary amines introduces new amino functionalities, a common strategy in the synthesis of kinase inhibitors.
-
Thiolation: Reaction with thiols or thiolates yields thioethers.
-
Alkylation: Carbon nucleophiles, such as Grignard reagents or organocuprates, can be used to form new carbon-carbon bonds.
B. Deprotection and Further Functionalization: Following modification at the C6 position, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The resulting free amine at the C2 position is then available for further reactions:
-
Amide Coupling: Acylation with carboxylic acids or acid chlorides.
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Caption: General reaction pathway illustrating the sequential functionalization.
Representative Protocol: Nucleophilic Substitution with an Amine
This protocol details a general procedure for the reaction of the title compound with a generic secondary amine.
Materials:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
A secondary amine (e.g., morpholine, piperidine) (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add the secondary amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to accelerate the reaction.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel to yield the desired tert-butyl (6-((dialkylamino)methyl)pyridin-2-yl)carbamate.
Safety and Handling
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is classified as a hazardous substance and must be handled with appropriate care.
-
Hazard Statements: According to supplier safety data, the compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C.[1]
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a highly valuable and versatile building block in synthetic chemistry. Its well-defined and separable reactive centers—the electrophilic chloromethyl group and the protected nucleophilic amine—provide a robust platform for the systematic construction of substituted pyridine derivatives. The straightforward synthetic access and predictable reactivity make it an indispensable tool for researchers engaged in the design and development of novel small molecules, particularly within the pharmaceutical and agrochemical industries.
References
- tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate. Benchchem.
- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information (PMC).
- tert-Butyl (2-amino-6-chlorophenyl)carbamate. Smolecule.
- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK.
- tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. ChemScene.
- tert-Butyl (6-Chloropyridin-2-yl)-carbamate - Safety Data Sheet. ChemicalBook.
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. PubChem.
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. BLDpharm.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow.
- 2-Amino-6-methylpyridine. ChemicalBook.
Sources
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate synthesis
An In-Depth Technical Guide to the Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a critical building block in contemporary medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from the commercially available 2-amino-6-methylpyridine. This document elucidates the strategic rationale behind the synthetic route, which involves an initial N-Boc protection followed by a selective radical chlorination of the methyl group. Each step is detailed with an optimized, self-validating protocol, an analysis of critical experimental parameters, and the underlying chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this key synthetic intermediate.
Introduction and Strategic Overview
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The molecule features a nucleophilic displacement site (the chloromethyl group) and a protected amine that can be revealed for subsequent coupling reactions. This dual functionality makes it an invaluable synthon for constructing elaborate molecular architectures.
The synthetic strategy is predicated on a logical two-step sequence that manages the reactivity of the functional groups present in the starting material, 2-amino-6-methylpyridine.
-
N-Boc Protection: The amino group of 2-amino-6-methylpyridine is first protected with a tert-butoxycarbonyl (Boc) group. This is a crucial initial step for two primary reasons: it deactivates the amine towards the subsequent chlorination conditions, preventing unwanted side reactions, and it enhances the solubility of the pyridine derivative in organic solvents typically used for radical reactions.
-
Side-Chain Chlorination: The methyl group at the C6 position is then selectively converted to a chloromethyl group via a free-radical halogenation. This step introduces the key electrophilic handle for future synthetic elaborations.
This sequence ensures high selectivity and yields, providing a reliable pathway to the target compound.
Overall Synthetic Workflow
The following diagram illustrates the high-level transformation from the starting material to the final product.
Caption: High-level overview of the two-step synthesis.
Step 1: N-tert-Butoxycarbonylation of 2-Amino-6-methylpyridine
Principle and Rationale
The protection of amino groups is a fundamental strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its facile removal under mild acidic conditions.[1] The reaction proceeds by the nucleophilic attack of the amino group on di-tert-butyl dicarbonate ((Boc)₂O). The relatively low nucleophilicity of the aromatic amine on the pyridine ring necessitates the use of a catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent choice, as it acts as a hyper-nucleophilic acylation catalyst, accelerating the reaction significantly.
The mechanism, illustrated below, involves the initial formation of a highly reactive N-tert-butoxycarbonyl-DMAP intermediate, which is then readily attacked by the aminopyridine.
Caption: Catalytic cycle for DMAP-mediated N-Boc protection.
Optimized Experimental Protocol
Materials:
-
2-Amino-6-methylpyridine (1.0 eq)[2]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-methylpyridine (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Add DMAP (0.05 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at 0 °C (ice bath).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid, tert-butyl (6-methylpyridin-2-yl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.
Reagent Stoichiometry and Yield
The choice of reagents and their stoichiometry is critical for achieving high yield and minimizing side products.
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| 2-Amino-6-methylpyridine | 1.0 | Starting Material | - |
| (Boc)₂O | 1.1 - 1.5 | Protecting Group Source | >90% |
| DMAP | 0.05 - 0.1 | Catalyst | - |
| Dichloromethane | - | Solvent | - |
A slight excess of (Boc)₂O ensures complete conversion of the starting material. Higher equivalents can sometimes be used for less reactive amines, but this may complicate purification.[3]
Step 2: Selective Radical Chlorination
Principle and Rationale
The conversion of the 6-methyl group to a 6-(chloromethyl) group is achieved via a free-radical chain reaction. This position is analogous to a benzylic position, and its C-H bonds are weakened by resonance stabilization of the resulting radical intermediate with the pyridine ring, making it susceptible to radical halogenation.
Key Components:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation. It is a solid, making it easier and safer to handle than chlorine gas or sulfuryl chloride, and it provides a low, steady concentration of chlorine radicals, which helps to prevent over-chlorination.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used to initiate the reaction upon thermal decomposition. AIBN is often preferred as it does not produce acidic byproducts.
The mechanism involves three key stages: initiation, propagation, and termination. The propagation steps, shown below, are the core of the transformation.
Caption: Propagation steps in the free-radical chlorination.
Optimized Experimental Protocol
Materials:
-
tert-Butyl (6-methylpyridin-2-yl)carbamate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄) or Benzene, anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in anhydrous carbon tetrachloride.
-
Add NCS (1.05 eq) and AIBN (0.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3-5 hours. The reaction should be initiated under visible light or with a heat lamp to facilitate radical formation.
-
Monitor the reaction by TLC or ¹H NMR (observing the disappearance of the methyl singlet at ~2.5 ppm and the appearance of the chloromethyl singlet at ~4.6 ppm).
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining active chlorine species), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, is typically an oil or low-melting solid and should be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).[4]
Critical Parameters and Troubleshooting
-
Solvent Choice: Non-polar solvents like CCl₄ or benzene are essential for radical reactions. Chlorinated solvents like DCM are generally avoided as they can participate in the radical chain reaction.
-
Control of Stoichiometry: Using a large excess of NCS can lead to the formation of di- and trichlorinated byproducts. A slight excess (1.05-1.1 eq) is optimal.
-
Reaction Time and Temperature: Over-refluxing or using too much initiator can lead to decomposition of the product or Boc-deprotection. Careful monitoring is key. If the reaction stalls, a small additional portion of AIBN can be added.
-
Product Stability: The final product is a reactive alkyl chloride and can be unstable over long-term storage, especially if impurities are present. It is often best to use it directly in the subsequent synthetic step.[4]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
2-Amino-6-methylpyridine: Toxic if swallowed and may cause skin and eye irritation.[5]
-
Di-tert-butyl dicarbonate ((Boc)₂O): A lachrymator and irritant. Handle with care.
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. It is moisture-sensitive. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose vigorously upon heating. Store refrigerated and handle with care.
-
Carbon Tetrachloride (CCl₄): A known carcinogen and ozone-depleting substance. If possible, substitution with a less hazardous solvent like benzene (also a carcinogen) or careful handling is required. Modern protocols may use other solvents, but CCl₄ remains highly effective for this specific reaction.
Conclusion
The synthesis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is reliably achieved through a two-step sequence involving N-Boc protection of 2-amino-6-methylpyridine followed by free-radical chlorination with NCS. The protocols described herein are robust, scalable, and founded on well-understood chemical principles. Careful control over stoichiometry, reaction conditions, and purification provides high yields of this valuable synthetic intermediate, paving the way for its effective use in the development of novel therapeutics.
References
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 Source: PubChem URL: [Link]
- Source: Google Patents (CN102936220A)
- Source: Google Patents (EP0557967A1)
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in its effective utilization.
Chemical Identity and Physical Properties
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule featuring a Boc-protected aminopyridine core with a reactive chloromethyl group. This combination makes it a valuable synthon for introducing a 2-amino-6-methylpyridine moiety in multi-step organic syntheses, particularly in the development of kinase inhibitors and other therapeutic agents.
| Property | Value | Source |
| CAS Number | 1060801-25-3 | |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |
| Molecular Weight | 242.70 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not experimentally determined in reviewed sources. | |
| Boiling Point | Not experimentally determined in reviewed sources. | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1] | |
| Storage | Store at 4°C under an inert atmosphere.[2] |
Expert Insight: The absence of a reported melting point in readily available literature suggests that this compound may be thermally sensitive or that its characterization has primarily relied on spectroscopic methods. The recommended storage at 4°C underscores its potential for degradation at ambient temperatures, likely due to the reactive chloromethyl group.
Spectroscopic Characterization
While specific spectra for tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures. These data are crucial for reaction monitoring and final product confirmation.
Expected ¹H NMR Spectral Features (CDCl₃, 400 MHz):
-
δ 8.0-8.2 ppm (d, 1H): Pyridine ring proton adjacent to the nitrogen and the chloromethyl group.
-
δ 7.6-7.8 ppm (t, 1H): Pyridine ring proton.
-
δ 7.0-7.2 ppm (d, 1H): Pyridine ring proton adjacent to the carbamate.
-
δ 4.6-4.8 ppm (s, 2H): Methylene protons of the chloromethyl group.
-
δ 1.5-1.6 ppm (s, 9H): Methyl protons of the tert-butyl group.
-
δ (broad s, 1H): NH proton of the carbamate.
Expected ¹³C NMR Spectral Features (CDCl₃, 101 MHz):
-
δ ~158-160 ppm: Pyridine carbon attached to the nitrogen and carbamate.
-
δ ~153-155 ppm: Carbonyl carbon of the carbamate.
-
δ ~148-150 ppm: Pyridine carbon attached to the chloromethyl group.
-
δ ~138-140 ppm: Pyridine CH.
-
δ ~118-120 ppm: Pyridine CH.
-
δ ~110-112 ppm: Pyridine CH.
-
δ ~80-82 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~45-47 ppm: Methylene carbon of the chloromethyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Rationale: These predictions are based on the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom will deshield adjacent protons and carbons, shifting them downfield. The bulky tert-butyl group will exhibit a characteristic singlet in the ¹H NMR and distinct signals for the quaternary and methyl carbons in the ¹³C NMR spectrum.
Synthesis and Purification
The synthesis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate typically starts from 2-amino-6-methylpyridine. The following is a generalized, yet detailed, protocol based on established chemical transformations for similar molecules.
Synthetic Workflow
Caption: Synthetic pathway for tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired Boc-protected intermediate.
Causality: The Boc protection of the amino group is a crucial first step to prevent side reactions during the subsequent chlorination. The use of a base is necessary to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.
Step 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in a non-polar solvent suitable for radical reactions, such as carbon tetrachloride (CCl₄) or benzene.
-
Add N-chlorosuccinimide (NCS) (1.1 to 1.5 eq) to the solution.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux (around 80°C for CCl₄) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining NCS, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The final product can be purified by flash column chromatography.
Expert Insight: The radical chlorination of the methyl group is a standard transformation. The choice of solvent and initiator is critical for reaction efficiency and to minimize side products. It is imperative to use anhydrous conditions as moisture can lead to the formation of the corresponding alcohol.
Reactivity, Stability, and Safe Handling
Reactivity Profile
The primary reactive site of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is the chloromethyl group, which is susceptible to nucleophilic substitution. This makes it an excellent electrophile for introducing the 2-(Boc-amino)pyridin-6-ylmethyl moiety onto various nucleophiles such as amines, thiols, and carbanions. The Boc-protecting group is stable under these conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine.[3]
Stability and Storage
This compound should be stored in a cool, dry place, preferably at 4°C, under an inert atmosphere to prevent degradation.[2] The presence of the chloromethyl group makes it sensitive to moisture and nucleophiles. The Boc protecting group is known to be thermally unstable at temperatures above 85-90°C and is also acid-labile.[3]
Safety and Handling
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Self-Validating Protocol for Handling: Always handle tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. In case of accidental contact, immediately follow the first-aid measures outlined in the safety data sheet.
Applications in Drug Discovery
The structural motif of a substituted aminopyridine is prevalent in a wide range of biologically active molecules, particularly in the field of kinase inhibitors. tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate serves as a crucial building block for the synthesis of these complex molecules.
Role as a Synthetic Intermediate
This compound allows for the controlled, stepwise elaboration of molecular scaffolds. The chloromethyl group can be displaced by a variety of nucleophiles to form a new carbon-heteroatom or carbon-carbon bond. Subsequently, the Boc group can be removed to reveal the primary amine, which can then be further functionalized, for instance, through amide bond formation or reductive amination. This synthetic strategy is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.
Precursor to Biologically Active Compounds
While specific examples detailing the direct use of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate in the synthesis of named drug candidates were not prevalent in the searched literature, its structural components are found in numerous kinase inhibitors and other therapeutic agents. For instance, the aminopyridine core is a common feature in drugs targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a versatile and valuable reagent for medicinal chemists and drug development scientists. Its bifunctional nature allows for the strategic introduction of the 2-amino-6-methylpyridine moiety into complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory. While some experimental data such as a definitive melting point and detailed spectroscopic analyses are not widely available, the provided information, based on established chemical principles and data from analogous compounds, offers a robust framework for researchers working with this important synthetic building block.
References
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. [Link]
-
PubChem. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]
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An In-depth Technical Guide to the Solubility of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. Overview of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional organic molecule featuring a pyridine ring, a carbamate protecting group (Boc), and a reactive chloromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. The pyridine core is a common scaffold in medicinal chemistry, and the chloromethyl group provides a handle for further chemical modifications, such as nucleophilic substitutions, to build more complex structures. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the amine on the pyridine ring during synthetic transformations, and can be selectively removed under specific conditions.
1.2. Importance of Solubility in Drug Discovery and Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior. Poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile in various solvents, particularly in aqueous media at different pH values, is paramount during the early stages of drug discovery and development. This knowledge guides lead optimization, formulation development, and the selection of appropriate administration routes.
1.3. Scope of the Guide
This technical guide provides a comprehensive overview of the solubility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. It is designed to be a practical resource for researchers and scientists, offering insights into the factors that govern its solubility, predictive assessments, and detailed, field-proven experimental protocols for its quantitative determination. The guide also addresses the chemical stability of the molecule and its potential impact on solubility measurements, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is essential for predicting its solubility and designing appropriate experimental conditions for its handling and analysis.
2.1. Chemical Structure and Molecular Formula
Molecular Formula: C₁₁H₁₅ClN₂O₂[1]
Structure:
The structure reveals a combination of a lipophilic tert-butyl group and a polar pyridine ring and carbamate linkage.
2.2. Molecular Weight
The molecular weight of the compound is a key parameter for preparing solutions of known concentrations.
Molecular Weight: 242.70 g/mol
2.3. Predicted Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and provides an indication of its distribution between an aqueous and an organic phase. A higher LogP value generally corresponds to lower aqueous solubility.
Predicted LogP: 3.1674[1]
This predicted LogP value suggests that tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a moderately lipophilic compound and is likely to exhibit limited solubility in aqueous solutions.
2.4. Predicted pKa and its Implications for Solubility
The pKa is the acid dissociation constant, which indicates the strength of an acid. For a compound with basic or acidic functional groups, the pKa determines the extent of ionization at a given pH. The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. The carbamate NH group is generally considered neutral but can be deprotonated under strongly basic conditions.
2.5. Summary Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.70 g/mol | Calculated |
| Predicted LogP | 3.1674 | [1] |
| Predicted pKa (pyridine N) | ~ 3-5 (Estimated) | - |
| Appearance | Likely a solid at room temperature | - |
| Storage Conditions | 4°C | [1] |
Factors Influencing Solubility
The solubility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is influenced by several key factors:
3.1. Solvent Polarity
The "like dissolves like" principle is a guiding concept.[5] Given the molecule's moderate lipophilicity, it is expected to be more soluble in organic solvents of intermediate to low polarity, such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility is likely to be lower in highly polar solvents like water and in non-polar solvents like hexane.
3.2. pH of Aqueous Solutions
Due to the basic nature of the pyridine nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent. At pH values below the pKa of the pyridine nitrogen, the compound will exist predominantly in its protonated, cationic form, which will enhance its interaction with polar water molecules and increase its solubility. Conversely, at pH values above the pKa, the neutral, less polar form will dominate, leading to lower aqueous solubility.
3.3. Temperature
For most solid solutes, solubility increases with increasing temperature. This relationship should be considered when preparing solutions and performing solubility experiments. It is crucial to maintain a constant and recorded temperature during solubility determination to ensure data consistency and accuracy.
3.4. Crystalline Form (Polymorphism)
The solid-state properties of a compound, including its crystalline form (polymorphism), can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is important to characterize the solid form of the material being used for solubility studies.
Predicted Solubility Profile
Based on the physicochemical properties, a qualitative prediction of the solubility profile can be made.
4.1. Qualitative Prediction in Organic Solvents
-
High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate
-
Moderate Solubility: Acetone, Acetonitrile, Methanol, Ethanol
-
Low Solubility: Isopropanol, Toluene
-
Insoluble/Slightly Soluble: Hexane, Heptane
4.2. Qualitative Prediction in Aqueous Solutions
-
pH < pKa (e.g., pH 1-2): Higher solubility due to protonation of the pyridine nitrogen.
-
pH > pKa (e.g., pH 7.4): Lower solubility as the neutral form predominates.
Experimental Determination of Solubility
Accurate determination of solubility requires a robust experimental method. The equilibrium shake-flask method is a widely accepted technique for measuring thermodynamic solubility.
5.1. Principle of Equilibrium Solubility Measurement
The principle involves creating a saturated solution of the compound in the solvent of interest by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period. After reaching equilibrium, the solid and solution phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.
5.2. Recommended Analytical Techniques: A Comparative Overview (HPLC vs. UV-Vis)
Both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectroscopy are suitable for quantifying the concentration of the dissolved compound.
| Feature | HPLC with UV Detection | UV-Vis Spectroscopy |
| Selectivity | High (separates the analyte from impurities and degradants) | Lower (measures the total absorbance of all chromophores at a specific wavelength) |
| Sensitivity | Generally high | Moderate |
| Linear Range | Wide | Narrower |
| Sample Throughput | Lower | Higher |
| Complexity | More complex | Simpler |
| Recommendation | Preferred method due to its high selectivity, which is crucial for distinguishing the parent compound from potential degradants. | A viable and simpler alternative if the compound is stable and no interfering impurities are present. A full UV-Vis spectrum should be acquired to select a suitable wavelength for quantification. |
5.3. Detailed Experimental Protocol 1: Equilibrium Shake-Flask Method with HPLC Quantification
This protocol provides a self-validating system for the accurate determination of solubility.
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (purity ≥98%)
-
Selected organic solvents (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Buffers of various pH (e.g., pH 2, 4, 7.4, 9)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Preparation of Stock Solution for Calibration Curve: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility of the compound.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of the compound (a wavelength where the compound has significant absorbance and there is minimal interference).
-
Column Temperature: 25 °C
-
Calibration Curve: Plot the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.
-
Concentration of the Sample: Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of the compound in the diluted sample.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Express the solubility in units such as mg/mL or µg/mL.
5.4. Detailed Experimental Protocol 2: Equilibrium Shake-Flask Method with UV-Vis Spectroscopic Quantification
This method is a simpler alternative to HPLC but requires careful validation to ensure accuracy.
-
Same as in section 5.3.1.
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
The sample preparation and equilibration steps are the same as in section 5.3.3.
-
Determination of λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of calibration standards of the compound in the same solvent. Measure the absorbance of each standard at the λmax.
-
Sample Analysis: Dilute the filtered supernatant from the equilibrated sample with the same solvent to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calibration Curve: Plot the absorbance of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).
-
Concentration of the Sample: Use the absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of the compound in the diluted sample.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility.
5.5. Diagram: Experimental Workflow for Solubility Determination
Caption: Potential degradation pathways.
Data Interpretation and Reporting
7.1. Presentation of Solubility Data
Solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents and at various pH values is recommended.
Example Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 2.0) | 25 | Experimental Value |
| Water (pH 7.4) | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
7.2. Reporting Considerations
When reporting solubility data, it is essential to include the following information:
-
The experimental method used (e.g., shake-flask).
-
The analytical technique for quantification (e.g., HPLC with UV detection).
-
The temperature at which the measurements were performed.
-
The pH of the aqueous solutions.
-
The purity of the compound used.
-
An assessment of the compound's stability during the experiment.
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. By considering its physicochemical properties, the factors influencing its solubility, and potential stability issues, researchers can generate accurate and reliable solubility data. The detailed experimental protocols for the shake-flask method with HPLC and UV-Vis quantification offer practical approaches for obtaining this critical information. A thorough understanding of the solubility profile of this important synthetic intermediate will undoubtedly facilitate its effective use in drug discovery and other areas of chemical research.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Rowan's free online pKa prediction workflow. (n.d.). Retrieved from [Link]
-
Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). pKa Table. Retrieved from [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Chemicalize. (n.d.). Calculations. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Avdeef, A. (2012).
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Navigating the Synthesis and Application of tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast arsenal of chemical building blocks, pyridine derivatives hold a place of distinction due to their prevalence in a wide array of FDA-approved drugs.[1] This guide focuses on a particularly valuable, yet nuanced, reagent: tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate (CAS 1060801-25-3). This compound uniquely combines the Boc-protected amine, a staple for controlling reactivity in multi-step syntheses, with a reactive chloromethyl group on a pyridine core. This dual functionality makes it a potent intermediate for introducing a 2-aminomethylpyridine moiety, a key pharmacophore in various biologically active molecules.
This document serves as an in-depth technical resource, providing a comprehensive overview of the properties, synthesis, reactivity, and applications of this versatile building block. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. The key properties of tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1060801-25-3 | ChemScene[2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | ChemScene[2] |
| Molecular Weight | 242.70 g/mol | BLDpharm[3] |
| Topological Polar Surface Area (TPSA) | 51.22 Ų | ChemScene |
| logP | 3.1674 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Synthesis and Mechanistic Considerations
A plausible synthetic route would start with 2-amino-6-methylpyridine. The amino group is first protected with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. The subsequent and most critical step is the chlorination of the methyl group. This transformation is often challenging as the pyridine ring can be sensitive to harsh chlorinating agents. A common method for such benzylic chlorinations is the use of N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide or AIBN.
Alternatively, the chloromethyl group can be introduced via the reduction of a corresponding aldehyde, followed by chlorination. For instance, the related compound, 2-bromo-6-chloromethylpyridine, has been synthesized by treating the corresponding hydroxymethylpyridine with thionyl chloride (SOCl₂).[4] However, this method requires careful control of temperature and reaction time to avoid over-chlorination, where the bromo substituent could also be replaced by a chloro group.[4] A milder alternative to SOCl₂ is the use of a cyanuric chloride•DMF adduct, which can cleanly convert alcohols to alkyl chlorides.[4]
Reactivity and Handling
The reactivity of tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate is dominated by two key functional groups: the Boc-protected amine and the chloromethyl group.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[5] This allows for the selective reaction at other sites of the molecule without interference from the amino group.
-
Chloromethyl Group: The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This functionality is key to the utility of this compound as a building block. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce the 2-(Boc-amino)pyridin-6-ylmethyl moiety into a target molecule. The reactivity of this group is analogous to that of a benzylic chloride, which is known to be a good substrate for SN2 reactions.
Handling and Storage:
Based on available safety data for related compounds, tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate should be handled with care. It is likely to be a skin, eye, and respiratory irritant.[6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of a substituted pyridine is a cornerstone of many therapeutic agents.[1] The title compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the Boc-protected amine and the reactive chloromethyl group allows for its use as a versatile scaffold for building a variety of derivatives.
While specific examples of marketed drugs synthesized directly from this particular intermediate are not prominently documented in publicly available literature, its utility can be inferred from the importance of the 2-aminomethylpyridine substructure. This moiety is present in a number of biologically active compounds. For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), a target for the treatment of fibrosis.[7]
The general synthetic utility is highlighted in the preparation of various carbamate-containing compounds which are key intermediates in the synthesis of drugs like Edoxaban, an anticoagulant, and Lacosamide, an antiepileptic drug.[8][9] Although these examples do not use the exact title compound, they underscore the importance of Boc-protected aminoheterocycles in pharmaceutical synthesis.
Experimental Protocols
While a specific, validated protocol for the synthesis of tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate is not available in the peer-reviewed literature, a general procedure for a related transformation is provided below for illustrative purposes. Researchers should adapt and optimize this procedure based on their specific starting materials and laboratory conditions.
Illustrative Protocol: Boc Protection of an Aminopyridine
-
Dissolution: Dissolve the aminopyridine starting material (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Illustrative Protocol: Nucleophilic Substitution of the Chloromethyl Group
-
Reactant Preparation: Dissolve tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophile and Base Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Conclusion
tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its dual functionality allows for the controlled and targeted introduction of the 2-aminomethylpyridine moiety into complex molecular architectures. While the synthesis of this compound requires careful execution, its potential to facilitate the discovery of novel therapeutic agents is significant. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this potent intermediate in their quest for new medicines.
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link].
- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-.
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Available at: [Link].
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link].
-
University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Available at: [Link].
-
PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate. Available at: [Link].
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link].
-
MDPI. Supporting Information. Available at: [Link].
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link].
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-
PubChem. 2-(Boc-amino)pyridine. Available at: [Link].
-
ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF. Available at: [Link].
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. EP 3630724 B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
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PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link].
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PubMed Central. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Available at: [Link].
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PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Available at: [Link].
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MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Available at: [Link].
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- 7. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Reactivity and Synthetic Utility of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic assembly of molecular scaffolds is paramount. tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS No. 1060801-25-3) has emerged as a highly valuable and versatile bifunctional building block. Its structure uniquely combines two key chemical features: a nucleophile-receptive chloromethyl group at the 6-position of a pyridine ring and an acid-labile tert-butoxycarbonyl (Boc) protected amine at the 2-position.
This orthogonal arrangement allows for sequential and controlled chemical modifications, making it an ideal starting material for constructing complex molecular architectures. It is particularly prominent in the synthesis of kinase inhibitors, including those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways[1][2][3][4]. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights, detailed experimental protocols, and strategic guidance for its effective use in synthesis.
Physicochemical Properties
A clear understanding of a reagent's physical properties is the foundation of its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1060801-25-3 | ChemScene[5] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | ChemScene[5] |
| Molecular Weight | 242.70 g/mol | Smolecule[6] |
| Appearance | White to off-white solid | (Typical) |
| Topological Polar Surface Area (TPSA) | 51.22 Ų | ChemScene[5] |
| LogP | 3.1674 | ChemScene[5] |
Core Reactivity I: The Electrophilic Chloromethyl Group
The primary site of electrophilic reactivity is the chloromethyl group at the 6-position. Its reactivity is analogous to that of a benzylic chloride, enhanced by the electron-withdrawing nature of the pyridine ring. This makes the methylene carbon highly susceptible to nucleophilic attack, proceeding readily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
This reaction is characterized by the backside attack of a nucleophile, leading to the displacement of the chloride leaving group and inversion of stereochemistry if the carbon were chiral. The choice of a non-nucleophilic base and a polar aprotic solvent is critical to facilitate the reaction while preventing unwanted side reactions.
Caption: Generalized Sₙ2 reaction at the chloromethyl position.
Reaction with N-Nucleophiles (Amines)
Alkylation of primary and secondary amines is one of the most common applications of this reagent. This reaction forms a secondary or tertiary amine, respectively, and is fundamental for linking the pyridyl core to other fragments of a target molecule.
Field-Proven Insights: Causality Behind the Protocol
-
Reagents: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq.), Amine (1.1-1.5 eq.), and a Base (2.0-3.0 eq.).
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen. These solvents effectively solvate the cations of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. They are also typically able to dissolve all reactants and are stable to the reaction conditions.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. A hindered organic base like DIPEA is often preferred when working with sensitive substrates to ensure homogeneity.
-
Temperature: Reactions are often run at room temperature to 60 °C. Gentle heating can increase the reaction rate without promoting significant side-product formation. The progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Self-Validating Protocol: Alkylation of a Secondary Amine
-
Preparation: To a solution of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 mmol, 242.7 mg) in 10 mL of anhydrous DMF, add the secondary amine (e.g., morpholine, 1.2 mmol, 104.5 mg).
-
Base Addition: Add potassium carbonate (2.0 mmol, 276.4 mg) to the stirred solution.
-
Reaction: Heat the mixture to 50 °C and stir under a nitrogen atmosphere. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of water. The product will often precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.
Reaction with S-Nucleophiles (Thiols)
The high polarizability and "softness" of sulfur make thiols and thiophenols excellent nucleophiles for this transformation, readily forming thioethers.
Field-Proven Insights: Causality Behind the Protocol
-
Base Requirement: Thiols are more acidic than amines or alcohols. Therefore, a base is required to deprotonate the thiol to the more potent thiolate nucleophile. The same bases used for N-alkylation (K₂CO₃, Cs₂CO₃) are effective.
-
Oxidation Risk: Thiolates can be susceptible to oxidation to disulfides, especially at elevated temperatures or with prolonged reaction times. Running the reaction under an inert atmosphere (N₂ or Ar) is a critical self-validating step to ensure high yields.
Self-Validating Protocol: Thioether Formation
-
Preparation: In a flask under a nitrogen atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 mmol, 121.2 mg) in 10 mL of anhydrous acetonitrile.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 mmol, 488.7 mg) and stir for 15 minutes at room temperature to pre-form the thiolate.
-
Substrate Addition: Add a solution of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 mmol, 242.7 mg) in 5 mL of acetonitrile dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in 2-6 hours. Monitor by LC-MS.
-
Workup & Purification: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate and purify the residue by flash chromatography to isolate the target thioether.
Core Reactivity II: The Acid-Labile N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its robustness towards a wide range of nucleophilic and basic conditions.[7] However, it is readily cleaved under acidic conditions. This lability is the cornerstone of its utility in orthogonal synthetic strategies.
The deprotection mechanism is initiated by protonation of the carbonyl oxygen by a strong acid. This is followed by the collapse of the intermediate, eliminating the stable tert-butyl cation and forming a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Self-Validating Protocol: Boc Deprotection
-
Reagents: Boc-protected substrate, strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane).
-
Causality - Choice of Acid: TFA is a strong acid that is readily volatile, making its removal after the reaction straightforward. A solution of HCl in an organic solvent like dioxane or methanol is also commonly used. The choice depends on the desired salt form of the final amine (trifluoroacetate or hydrochloride) and the substrate's solubility.
-
Causality - Scavengers: The elimination of the tert-butyl cation can lead to alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate. Including a scavenger like triethylsilane or anisole is a self-validating measure to trap the cation and prevent side reactions.
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively non-polar, dissolves many organic compounds, and is inert to the acidic conditions.
Step-by-Step Methodology
-
Preparation: Dissolve the Boc-protected pyridine derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 equivalents, ~1.5 mL) dropwise. Note: If the substrate contains other acid-sensitive groups, a milder condition like 4M HCl in dioxane might be preferable.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The residue will be the amine salt (e.g., the trifluoroacetate salt).
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the deprotected amine.
Orthogonal Synthetic Strategy
The true power of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate lies in the orthogonal nature of its two reactive sites. The chloromethyl group reacts under neutral or basic conditions, while the Boc group is removed under strongly acidic conditions. This allows for a logical and stepwise synthetic plan.
The most common and reliable strategy is to perform the nucleophilic substitution at the chloromethyl position first, followed by the deprotection of the Boc group. Reversing this order is possible but generally less desirable, as the free 2-amino group could potentially interfere with or undergo side reactions during the subsequent alkylation step.
Caption: Strategic workflow for sequential modification.
Safety and Handling
As a reactive alkylating agent, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate must be handled with appropriate care in a laboratory setting.
-
Hazard Classification: The compound is classified as a corrosive substance. It can cause skin irritation and serious eye damage[5].
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[5].
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a cornerstone reagent for synthetic and medicinal chemists. Its predictable, orthogonal reactivity allows for the precise and strategic introduction of diverse functionalities. By understanding the distinct mechanisms governing the Sₙ2 reaction at the chloromethyl group and the acid-catalyzed cleavage of the N-Boc protector, researchers can confidently design and execute complex synthetic routes. The protocols and insights provided in this guide serve as a robust foundation for leveraging this powerful building block in the pursuit of novel therapeutics and other advanced molecular targets.
References
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PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
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Hause, R. J., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
- Google Patents.
-
Zhang, Y., et al. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
- Google Patents.
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (This reference supports the general principles of using such building blocks in complex synthesis). [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -...).
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European Patent Office. Process for the preparation of alkyl carbamates. [Link]
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Gerasimova, Y., et al. (2021). Synthesis and optical properties of 6-alkylamino-2-amino-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitriles. ResearchGate. [Link]
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Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. [Link]
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Lim, H. S., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. Process for preparing {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)
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Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: Models and Mechanisms. Chemical Reviews, 103(4), 1431-1432. (This reference supports the general principles of selective functionalization). [Link]
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Christensen, J. B., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to Sourcing tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a critical building block in modern medicinal chemistry. We delve into the supplier landscape, establish a robust framework for supplier qualification, and present detailed protocols for quality assessment and application. This document is designed to bridge the gap between procurement and bench-scale application, ensuring scientific integrity and reproducibility from the very first step of the supply chain.
Introduction: The Role of a Versatile Pyridine Building Block
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical intermediates. Its structure incorporates a Boc-protected amine and a reactive chloromethyl group on a pyridine scaffold. This unique combination makes it an invaluable reagent for introducing a protected aminopyridine moiety, often seen in the development of kinase inhibitors, receptor antagonists, and other targeted therapies.[1]
The Boc (tert-butyloxycarbonyl) protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.[2][3] The chloromethyl group, in turn, serves as a potent electrophile for nucleophilic substitution reactions, enabling the construction of larger, more complex molecular architectures. Understanding the quality and purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, compromised yields, and difficulties in purification, ultimately impacting project timelines and outcomes.
Compound Details:
-
Chemical Name: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
CAS Number: 1060801-25-3[4]
-
Molecular Formula: C₁₁H₁₅ClN₂O₂[4]
-
Molecular Weight: 242.7 g/mol [5]
The Supplier Landscape: From Catalogs to Custom Synthesis
Sourcing high-quality tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate requires navigating a diverse market of chemical suppliers. These can be broadly categorized into three tiers:
-
Large Chemical Aggregators (e.g., Fisher Scientific, Sigma-Aldrich): These companies often list products from various manufacturers, providing a convenient one-stop shop. While they offer robust logistics and customer service, detailed batch-specific information may require extra inquiry.
-
Specialized Building Block Suppliers (e.g., ChemScene, BLD Pharm): These vendors focus on providing novel and diverse chemical scaffolds for drug discovery.[4][6] They often synthesize their own materials and can typically provide more detailed analytical data and technical support.
-
Custom Synthesis Organizations (CSOs): For large-scale needs or specific purity requirements not met by catalog suppliers, CSOs can synthesize the compound to exact specifications. This is often the most expensive option but provides the highest level of control.
Below is a comparative table of representative suppliers. Note that availability and specifications are subject to change and should always be verified directly with the vendor.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Notes |
| ChemScene | CS-0339549 | ≥98% | 1g | Provides basic GHS and storage information.[4] |
| BLD Pharm | N/A | Varies | Gram to Kilogram | Often provides detailed specifications upon request.[6][7] |
| Thermo Scientific | AC173450050 (for related carbamates) | 98+% | Gram scale | A major distributor with a broad catalog.[8] |
Supplier Qualification: A Protocol for Ensuring Quality
Simply selecting a supplier based on price is a significant risk in a research and development setting. A rigorous qualification process is essential to ensure the material's identity, purity, and consistency.
The Primacy of the Certificate of Analysis (CoA)
The CoA is the single most important document in supplier qualification. Do not proceed with a purchase if the supplier cannot provide a batch-specific CoA.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the expected structure.
-
Purity Assessment: The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[9] Insist on seeing the chromatogram. A purity value of >97% is generally acceptable for most R&D applications.
-
Residual Solvents: Gas Chromatography (GC) analysis is often used to identify and quantify residual solvents from the synthesis and purification process.[10] Solvents like dichloromethane, ethyl acetate, or hexanes can interfere with subsequent reactions.
-
Water Content: Determined by Karl Fischer titration, excessive water can be detrimental to moisture-sensitive reactions.
A Step-by-Step Workflow for Supplier Vetting
The following workflow provides a structured approach to evaluating a potential supplier.
Caption: Workflow for robust chemical supplier qualification.
Synthetic Route Considerations and Potential Impurities
Understanding the likely synthetic pathway for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate provides insight into potential impurities. A common route involves the reduction of the corresponding aldehyde, followed by chlorination.
Caption: A plausible synthetic pathway for the target compound.
Potential Impurities to Consider:
-
Unreacted Starting Material: Residual aldehyde (tert-Butyl (6-formylpyridin-2-yl)carbamate).
-
Over-reaction/Side Products: Dimerization products or impurities from the chlorinating agent.
-
Related Isomers: Impurities arising from the synthesis of the pyridine core itself, such as isomeric forms.[11][12]
In-House Quality Control: A Validating Protocol
Upon receiving a sample, it is crucial to perform in-house QC to verify the supplier's CoA.
Protocol: HPLC-MS Analysis for Purity and Identity Verification
-
Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).
-
HPLC Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
-
Analysis:
-
Purity: Integrate the peak area of the main component at 254 nm. The percentage of the total area represents the purity.
-
Identity: Confirm the detection of the correct mass-to-charge ratio ([M+H]⁺ ≈ 243.1) in the mass spectrum corresponding to the main HPLC peak.
-
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Safety: The compound is classified as a hazardous material.[4] It may cause skin and eye irritation.[13] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by suppliers (typically 2-8°C).[4][7] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.
Conclusion
Sourcing specialty reagents like tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a foundational step in the research and development pipeline. By moving beyond a simple transactional purchase and adopting a scientifically rigorous approach to supplier evaluation, researchers can mitigate risks associated with material quality. Implementing the workflows and protocols outlined in this guide—from scrutinizing the CoA to performing in-house QC—empowers scientists to build their complex molecules on a foundation of verified quality, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
-
Tiwari, R. K., Singh, S., & Singh, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. Available at: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ....
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
-
Fisher Scientific. BLD Pharm 5GR tert-Butyl (6-methoxypyridin-3-yl) carbamate. Available at: [Link]
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Stability of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate under different conditions
An In-depth Technical Guide to the Stability of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. While specific, in-depth stability studies on this exact molecule are not extensively published, this guide synthesizes field-proven insights by examining the known reactivity of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group, the 2-aminopyridine core, and the reactive chloromethyl moiety. This document offers researchers, scientists, and drug development professionals a framework for understanding its potential degradation pathways and provides robust protocols for handling, storage, and stability assessment.
Introduction: A Molecule of Significance
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a nucleophilic aminopyridine core shielded by a labile Boc protecting group, and a reactive electrophilic chloromethyl group. This unique combination makes it a valuable building block for introducing the 2-aminopyridine scaffold, a common motif in pharmacologically active compounds.
The stability of this intermediate is of paramount importance. Degradation not only results in the loss of valuable material but can also introduce impurities that may be difficult to separate and could potentially interfere with subsequent synthetic steps or lead to the formation of undesired side products. Understanding the molecule's stability profile under various conditions is therefore critical for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient (API).
Chemical Structure and Functional Group Analysis
To predict the stability of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, we must first dissect its structure and analyze the inherent reactivity of each key functional group.
Figure 1: Molecular structure and key functional groups.
-
N-Boc Protecting Group: The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of conditions, yet its susceptibility to cleavage under acidic conditions provides a convenient method for deprotection. This acid-lability is the primary stability concern for this part of the molecule.
-
2-Aminopyridine Core: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The amino group at the 2-position is nucleophilic and can participate in various reactions.
-
Chloromethyl Group: The chloromethyl group attached to the pyridine ring at the 6-position is a reactive electrophilic center. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.
Predicted Stability Profile and Degradation Pathways
Based on the functional group analysis, we can predict the stability of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate under various stress conditions.
Stability in Solution
3.1.1. Effect of pH
The pH of the solution is arguably the most critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 4): The N-Boc group is highly susceptible to cleavage under acidic conditions. The generally accepted mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutylene. This deprotection would yield 6-(chloromethyl)pyridin-2-amine.
Figure 2: Acid-catalyzed degradation pathway.
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this pH range. Both the N-Boc group and the chloromethyl group are relatively stable at neutral pH in the absence of strong nucleophiles.
-
Basic Conditions (pH > 9): While the N-Boc group is generally stable to base, the chloromethyl group's reactivity is enhanced in the presence of strong nucleophiles, including hydroxide ions. Hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, (6-((tert-butoxycarbonyl)amino)pyridin-2-yl)methanol, is a likely degradation pathway.
3.1.2. Effect of Solvents
The choice of solvent can significantly impact the stability of the compound.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as nucleophiles, particularly at elevated temperatures, leading to the solvolysis of the chloromethyl group to form the corresponding methyl ether, ethyl ether, or alcohol.
-
Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): The compound is expected to be more stable in aprotic solvents, provided they are free of acidic or nucleophilic impurities.
Stability in the Solid State
In its solid form, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is expected to be relatively stable if protected from light, moisture, and high temperatures.
3.2.1. Effect of Temperature
As with most organic compounds, elevated temperatures will accelerate degradation. Thermally induced deprotection of the N-Boc group is possible, though it typically requires temperatures above 100°C. The primary concern at elevated temperatures would be an increased rate of reaction with any available nucleophiles, including atmospheric moisture.
3.2.2. Effect of Light
While the aminopyridine core has a chromophore that absorbs UV light, significant photolytic degradation is not anticipated to be the primary degradation pathway under typical storage and handling conditions. However, as a precautionary measure, storage in amber vials or protection from direct light is recommended.
Summary of Predicted Stability
| Condition | Potential Degradation Pathway | Predicted Stability |
| Acidic (pH < 4) | Cleavage of N-Boc group | Low |
| Neutral (pH 6-8) | Minimal degradation | High |
| Basic (pH > 9) | Hydrolysis of chloromethyl group | Moderate |
| Protic Solvents | Solvolysis of chloromethyl group | Moderate to Low |
| Aprotic Solvents | Minimal degradation | High |
| Elevated Temperature | Accelerated degradation | Low |
| Light Exposure | Potential for photolytic degradation | Moderate to High |
Recommended Protocols for Stability Assessment
To empirically determine the stability of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.
Experimental Workflow for Forced Degradation
Figure 3: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a stock solution of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate at a concentration of 1 mg/mL in a suitable aprotic solvent, such as acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M hydrochloric acid.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M sodium hydroxide.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate a sample of the stock solution at 60°C.
-
-
Incubation: Incubate all samples at room temperature (unless otherwise specified) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: At each time point, quench the reaction by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended:
-
Storage Temperature: Store the compound at low temperatures, preferably refrigerated (2-8°C) or frozen (-20°C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Container: Use amber glass vials or other light-resistant containers to protect from light.
-
Handling: When handling the compound in solution, use anhydrous aprotic solvents and avoid acidic or basic conditions unless required for a specific reaction.
Conclusion
While direct, published stability data for tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is limited, a thorough analysis of its functional groups allows for a robust prediction of its stability profile. The compound is most susceptible to degradation under acidic conditions, which will cleave the N-Boc protecting group, and in the presence of nucleophiles, which will react with the chloromethyl group. For optimal stability, the compound should be stored in a cool, dry, and dark environment, and handled in anhydrous aprotic solvents. The protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments and ensure the quality and integrity of this valuable synthetic intermediate.
References
There are no direct, in-depth stability studies available for this specific compound in the public domain. The information presented is based on established principles of organic chemistry and the known reactivity of the constituent functional groups.
Methodological & Application
Application Notes & Protocols: Leveraging tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] This document provides a detailed guide for researchers and drug development professionals on the application of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a versatile and highly valuable building block in the synthesis of advanced kinase inhibitors. We will explore its strategic importance, provide validated, step-by-step protocols for its use, and discuss the underlying chemical principles that make it an effective tool in medicinal chemistry.
Introduction: The Strategic Value of a Trifunctional Reagent
The design of potent and selective kinase inhibitors often relies on the assembly of molecular scaffolds that can effectively interact with the ATP-binding site of the target kinase.[3] tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a trifunctional reagent that masterfully addresses several key challenges in kinase inhibitor design.
-
The 2-Aminopyridine Scaffold: The core 2-aminopyridine structure is a privileged "hinge-binding" motif.[4] It is adept at forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element, thereby anchoring the inhibitor within the ATP pocket.[5]
-
The Electrophilic Chloromethyl Group: The chloromethyl group at the 6-position serves as a reactive electrophile. This functional handle can be used to introduce additional pharmacophoric elements via nucleophilic substitution or, more critically, to form a covalent bond with a nearby nucleophilic residue (like cysteine) in the kinase active site, leading to potent and durable inhibition.[6]
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides temporary protection for the 2-amino group.[7] This is essential for ensuring regioselectivity during synthesis, allowing the chloromethyl group to react first. The Boc group can then be cleanly removed under acidic conditions to reveal the primary amine for subsequent coupling reactions, enabling a modular and controlled synthetic strategy.[8][9]
The combination of these three features in a single, stable molecule makes it an indispensable reagent for constructing a diverse range of kinase inhibitors, from reversible to covalent scaffolds targeting families like Bruton's Tyrosine Kinase (BTK) and Mitogen-Activated Protein Kinases (MAPK).[5][10]
Core Synthetic Protocols & Methodologies
The primary utility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate lies in its capacity for sequential, regioselective reactions. The workflow typically involves an initial nucleophilic substitution at the chloromethyl position, followed by deprotection of the Boc group and subsequent functionalization of the resulting amine.
Protocol 2.1: Nucleophilic Substitution at the 6-(chloromethyl) Position
The benzylic chloride is highly susceptible to SN2 displacement by a variety of nucleophiles. This protocol provides a general method for coupling with an amine, which is a common strategy for linking the pyridine core to other fragments of the inhibitor.
Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or Acetonitrile to facilitate the SN2 reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to scavenge the HCl byproduct, preventing the potential for acid-catalyzed side reactions, including premature Boc deprotection.
| Parameter | Recommended Condition | Purpose |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic, solubilizes reagents |
| Base | K₂CO₃ or DIPEA (1.5 - 2.0 eq.) | HCl scavenger |
| Temperature | 60-80 °C | To drive reaction to completion |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
To a solution of the nucleophile (e.g., a primary or secondary amine, 1.0 eq.) in acetonitrile, add K₂CO₃ (1.5 eq.).
-
Add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 12 hours, or until reaction completion is confirmed by LC-MS analysis.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired coupled product.[11]
-
Validate the structure and purity of the product using ¹H NMR and Mass Spectrometry.
Protocol 2.2: Boc Group Deprotection
The Boc group is a robust protecting group that is stable to the basic conditions of the previous step but is easily removed under acidic conditions.
Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction is typically rapid and clean. The volatile nature of TFA and DCM allows for easy removal post-reaction. Alternatively, a solution of HCl in an alcohol or dioxane can be used, which often provides the product as a stable hydrochloride salt.[7]
Step-by-Step Methodology:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq.).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting crude amine (often as a TFA salt) can be used directly in the next step or can be neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sat. NaHCO₃).
Application Case Study: Synthesis of a Covalent BTK Inhibitor Scaffold
Bruton's Tyrosine Kinase (BTK) is a validated target in B-cell malignancies.[10] Many approved BTK inhibitors function by forming a covalent bond with a non-catalytic cysteine residue (Cys481) in the active site.[6] The title reagent is an ideal starting point for constructing such inhibitors.
The following scheme illustrates a plausible synthesis of a core scaffold for a covalent BTK inhibitor, leveraging the protocols described above.
This synthetic pathway demonstrates the modularity afforded by the reagent. The aniline fragment (B) can be varied to optimize interactions with one part of the kinase pocket, while the final acylation step installs the acrylamide "warhead" necessary for covalent bond formation with the target cysteine.[6]
Mechanistic Rationale: Hinge-Binding and Covalent Targeting
The success of inhibitors derived from this scaffold is rooted in fundamental principles of kinase-ligand interactions.
The Hinge Interaction
The 2-aminopyridine motif acts as a hydrogen bond donor and acceptor, forming a bidentate interaction with the backbone amide and carbonyl groups in the hinge region of the kinase. This anchors the molecule in a conformation favorable for inhibiting ATP binding.
Covalent Inhibition Mechanism
While the title compound itself can act as a covalent modifier, it is more commonly used as a building block to introduce other, more precisely tuned electrophiles. However, the principle remains the same: the chloromethyl group serves as an electrophile that is attacked by the nucleophilic thiol of a cysteine residue. This SN2 reaction forms a stable thioether linkage, permanently inactivating the enzyme.
This covalent targeting strategy can lead to high potency and prolonged duration of action, but requires careful design to ensure selectivity and avoid off-target reactivity.[12][13] The positioning of the electrophile relative to the hinge-binding motif is critical for aligning it with the target cysteine.
References
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Miller, M. J. et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
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Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, T. et al. (2020). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]
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Nishiguchi, G. A. et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. Available at: [Link]
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Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Available at: [Link]
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Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Singh, H. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. Available at: [Link]
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Koch, P. et al. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E. Available at: [Link]
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Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
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Asad, M. et al. (2022). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. MDPI. Available at: [Link]
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Flinn, I. & Burger, J. A. (2020). Approved BTK Inhibitors for CLL. Targeted Oncology. Available at: [Link]
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Hüll, K. et al. (2018). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PubMed Central. Available at: [Link]
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Ben-Haddou, T. et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports. Available at: [Link]
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Wang, D. et al. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. Available at: [Link]
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Uckun, F. M. et al. (1995). Effects of protein tyrosine kinase inhibitors with different modes of action on topoisomerase activity and death of IL-2-dependent CTLL-2 cells. PubMed. Available at: [Link]
-
S. Hendrikx, R. et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]
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Drewry, D. H. et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Available at: [Link]
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Eriksson, M. et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Available at: [Link]
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Roe, C. et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]
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Drewry, D. H. et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]
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Mato, A. R. et al. (2023). Pirtobrutinib after a Covalent BTK Inhibitor in Chronic Lymphocytic Leukemia. PubMed. Available at: [Link]
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Sgadde, A. et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. Available at: [Link]
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Al-Sanea, M. M. et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]
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Woyach, J. (2023). Pirtobrutinib in patients with CLL/SLL previously exposed to covalent BTKi: insights from BRUIN. YouTube. Available at: [Link]
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Wang, Y. et al. (2020). Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins. PubMed. Available at: [Link]
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El-Sayed, N. et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI. Available at: [Link]
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Gangjee, A. et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available at: [Link]
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Bradshaw, J. M. et al. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. PubMed. Available at: [Link]
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Liu, Y. et al. (2021). Advances in reversible covalent kinase inhibitors. PubMed Central. Available at: [Link]
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Application Notes and Protocols: Leveraging tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate as a Versatile Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[2][4][5] This document provides a detailed guide on the application of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate as a versatile linker scaffold in the synthesis and development of novel PROTACs. We will explore its chemical properties, provide step-by-step synthetic protocols, and outline methods for the biological evaluation of the resulting degraders.
Introduction to PROTAC Technology and the Pivotal Role of the Linker
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[6][2][7] This polyubiquitination marks the protein for degradation by the 26S proteasome.[2][8] Unlike traditional inhibitors that require high occupancy to exert their effect, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[3][9]
The linker connecting the two ligands is not merely a spacer but plays a crucial role in PROTAC activity.[10][11] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation.[5][12] The most commonly used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[2][13] The choice of linker can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability.[6][14]
The pyridine-based structure of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate offers a semi-rigid scaffold that can orient the bound proteins in a productive conformation for ubiquitination. The Boc-protected amine and the reactive chloromethyl group provide orthogonal handles for a modular and convergent PROTAC synthesis.
The PROTAC Mechanism of Action: A Visual Guide
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthesis of a PROTAC using tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
This section provides a representative protocol for the synthesis of a PROTAC using tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate as the linker. This protocol assumes a modular approach, where the linker is first conjugated to the E3 ligase ligand, followed by deprotection and coupling to the target protein ligand. For this example, we will use pomalidomide as the Cereblon (CRBN) E3 ligase ligand and a generic kinase inhibitor as the POI ligand.
Materials and Reagents
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Pomalidomide
-
Generic Kinase Inhibitor with a suitable nucleophilic handle (e.g., a primary amine or phenol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Step-by-Step Synthesis Protocol
Step 1: Conjugation of the Linker to the E3 Ligase Ligand (Pomalidomide)
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add a solution of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker conjugate.
Step 2: Deprotection of the Boc Group
-
Dissolve the pomalidomide-linker conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling with the POI Ligand
-
To a solution of the POI ligand (with a carboxylic acid handle, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected pomalidomide-linker amine salt (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of a PROTAC.
Biological Evaluation of the Synthesized PROTAC
Once the PROTAC has been synthesized and characterized (e.g., by NMR and HRMS), its biological activity must be evaluated. The following protocols outline key experiments to assess the efficacy of the newly synthesized degrader.
Protein Degradation Assessment by Western Blot
This is the most common method to directly measure the reduction in the level of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC.[9][15]
Protocol:
-
Perform the Western blot experiment as described above with a wider range of PROTAC concentrations.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the DC₅₀ and Dₘₐₓ values.
| Parameter | Description | Typical Range |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | nM to µM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | 70-95% |
Cellular Viability/Proliferation Assay
To assess the functional consequence of POI degradation, a cell viability or proliferation assay can be performed.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay, to measure cell viability.
-
Data Analysis: Plot cell viability against the logarithm of the PROTAC concentration and determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a PROTAC.
Troubleshooting and Considerations
-
Poor Degradation: If the PROTAC shows poor degradation of the target protein, consider synthesizing analogs with different linker lengths or attachment points on the ligands.[2][10] The formation of a stable and productive ternary complex is highly sensitive to the linker's properties.[4][5]
-
"Hook Effect": At high concentrations, some PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[9] This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex.[4][9]
-
Cell Permeability: The physicochemical properties of the PROTAC, including its size and polarity, can affect its ability to cross the cell membrane.[6] If poor cell permeability is suspected, modifications to the linker to improve its properties may be necessary.
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a promising building block for the synthesis of novel PROTACs. Its semi-rigid pyridine core and orthogonal reactive handles allow for the modular and efficient construction of these powerful protein degraders. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this linker in their targeted protein degradation research. As with all PROTAC development, empirical optimization of the linker and its attachment points is crucial for achieving potent and selective degradation of the protein of interest.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Hughes, S. J., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8-13. [Link]
-
Bara, G., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 12(9), 1369-1371. [Link]
-
Scott, J. S., & Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Wurz, R. P., Dellamaggiore, K. R., & Dou, H. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ACS Medicinal Chemistry Letters, 12(12), 1856-1869. [Link]
-
Casement, R., Bond, A., & Craigon, C. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2378, 79-113. [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. [Link]
-
ACS Publications. (2022). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega, 7(33), 28731-28741. [Link]
-
ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]
-
An, S., Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(12), 1426-1444. [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Drug Discovery. [Link]
-
European Patent Office. (n.d.). EP 3082878 B1 - METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES. [Link]
-
Journal of Chemical Information and Modeling. (2025). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 927-948. [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Promega Connections. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. [Link]
-
XVIVO. (2020, May 12). Targeted Protein Degradation | MOA Animation [Video]. YouTube. [Link]
-
ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... [Download Scientific Diagram]. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7356-7383. [Link]
-
University of Dundee. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]
-
ChemRxiv. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. [Link]
-
ChemRxiv. (n.d.). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. [Link]
-
Journal of the American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. [Link]
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Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Introduction: The Strategic Importance of Functionalized Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively functionalize the pyridine ring is therefore of paramount importance in the drug discovery and development pipeline. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse library of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[2]
This document provides a detailed technical guide for the Suzuki-Miyaura coupling of a specific, highly functionalized building block: tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This substrate is of particular interest as it incorporates three key features: a Boc-protected amine, which can be a precursor to a primary amine or serve as a directing group; a reactive chloromethyl group, a versatile handle for introducing a variety of substituents; and the pyridine core itself. The successful coupling at the chloromethyl position while preserving the Boc-protecting group allows for the synthesis of complex molecular architectures, making this a critical transformation for researchers in drug development.
Understanding the Substrate: Key Structural Features and Reactivity
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate presents a unique set of considerations for the Suzuki-Miyaura coupling:
-
The Chloromethyl Group: As a benzylic-type halide, the C-Cl bond is activated towards oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle.[3] This enhanced reactivity allows for milder reaction conditions compared to the coupling of unactivated aryl chlorides.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of an appropriate ligand is crucial to mitigate this effect and maintain a high catalytic turnover.[4]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions. It is generally stable to the basic conditions employed in most Suzuki-Miyaura couplings.[5][6] However, excessively harsh conditions or prolonged reaction times at high temperatures could lead to its cleavage.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting any issues that may arise.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle initiates with the oxidative addition of the organic halide (in this case, the chloromethylpyridine) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.[3]
Optimized Protocol for the Suzuki-Miyaura Coupling of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
This protocol is designed to be a robust starting point for the coupling of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with a variety of aryl- and heteroarylboronic acids.
Reagents and Equipment
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Aryl- or heteroarylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For optimal results, particularly with sensitive substrates or catalysts, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is an effective pre-catalyst that readily provides the active Pd(0) species. PdCl₂(dppf) is also a robust catalyst suitable for a wide range of Suzuki couplings. The choice may depend on the specific boronic acid used. |
| Ligand (if using a Pd(II) source) | PPh₃, SPhos, or other electron-rich, bulky phosphine ligands | Bulky, electron-donating ligands facilitate the oxidative addition step and can prevent catalyst inhibition by the pyridine nitrogen.[7] |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Carbonates are generally effective and compatible with the Boc protecting group. Cesium carbonate is more soluble in organic solvents and can sometimes lead to higher yields.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene | A mixture of an organic solvent and water often enhances the rate of transmetalation. Toluene is a good alternative, especially for reactions at higher temperatures. |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without causing significant degradation of the starting materials, product, or the Boc-protecting group. |
| Reaction Time | 4-24 hours | The reaction time will vary depending on the reactivity of the boronic acid and the specific conditions used. Monitoring the reaction is crucial. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions, based on extensive experience with Suzuki-Miyaura couplings.
Figure 2. A decision tree for troubleshooting common issues in the Suzuki-Miyaura coupling.
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is fresh. If using a Pd(II) source, ensure the pre-catalyst is properly activated. Consider screening different ligands that are more robust or promote faster oxidative addition.
-
Cause: Impure reagents or wet solvent.
-
Solution: Use freshly purified starting materials and ensure the solvent is anhydrous. Water can hydrolyze the boronic acid and deactivate the catalyst.
-
-
Formation of Dehalogenated Byproduct:
-
Cause: The intermediate R-Pd(II)-X species can undergo a competing reaction where the halide is replaced by a hydride, followed by reductive elimination.[3]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere to exclude moisture and oxygen. Using a milder base can sometimes suppress this side reaction.
-
-
Homocoupling of the Boronic Acid:
-
Cause: This can occur, especially at higher temperatures or if the reaction is not sufficiently deoxygenated.
-
Solution: Thoroughly degas the reaction mixture before heating. Using a slight excess of the halide partner can also help to favor the cross-coupling pathway.
-
-
Protodeboronation of the Boronic Acid:
-
Cause: Boronic acids can be susceptible to cleavage of the C-B bond by protons, especially in the presence of water and at elevated temperatures.[8]
-
Solution: Use anhydrous conditions and consider using a boronic ester (e.g., a pinacol ester) which is generally more stable.
-
Conclusion
The Suzuki-Miyaura coupling of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a powerful and versatile transformation for the synthesis of complex, functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- McNamara, O. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Valente, C., et al. (2012). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 17(9), 11096-11111.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747.
- Fairlamb, I. J. S., et al. (2007). A Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(22), 4443-4446.
- Molander, G. A., & Traister, K. M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(18), 8013–8023.
- Leadbeater, N. E., & McGowan, C. (2016). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 18(6), 1599-1603.
- Singh, A., et al. (2022). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega, 7(25), 21695–21704.
- Reddy, T. J., et al. (2006). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 47(40), 7161-7164.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Molander, G. A., & Cavalcanti, L. N. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. The Journal of Organic Chemistry, 76(16), 6257–6264.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Current Organic Chemistry, 8(12), 1133-1148.
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Bryce, M. R., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(1), 240-248.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Kemker, I., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13621-13626.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3183.
- Popa, A., & Pui, A. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(19), 6549.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: A Comprehensive Guide to the Boc Deprotection of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Introduction: The Strategic Importance of 2-Amino-6-(chloromethyl)pyridine in Drug Discovery
The 2-amino-6-(chloromethyl)pyridine scaffold is a critical building block in contemporary medicinal chemistry and drug development. Its inherent structural features, combining a nucleophilic amino group and an electrophilic chloromethyl moiety on a pyridine ring, render it a versatile synthon for the construction of a diverse array of complex molecular architectures. The strategic deprotection of its Boc-protected precursor, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, is a frequently encountered and pivotal transformation in the synthesis of numerous biologically active compounds.
This comprehensive guide provides an in-depth exploration of the Boc deprotection of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven protocols, and addresses potential challenges to empower researchers, scientists, and drug development professionals to confidently and successfully execute this crucial synthetic transformation.
Reaction Mechanism and Theoretical Considerations
The deprotection of a tert-butyloxycarbonyl (Boc) group is most commonly achieved under acidic conditions. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][2] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.
It is crucial to consider the potential side reactions associated with the generation of the tert-butyl cation. This highly reactive carbocation can act as an alkylating agent, reacting with any nucleophiles present in the reaction mixture.[3] Scavengers, such as anisole or thioanisole, can be employed to trap the tert-butyl cation and prevent unwanted side reactions, although for many routine deprotections, this is not always necessary.
Experimental Protocols: A Tale of Two Acids
Two of the most robust and widely adopted methods for the Boc deprotection of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate involve the use of either hydrochloric acid in dioxane or trifluoroacetic acid. The choice between these reagents often depends on the overall synthetic strategy, the presence of other acid-labile functional groups, and desired final salt form of the product.
Protocol 1: Deprotection using Hydrochloric Acid in 1,4-Dioxane
This method is a cost-effective and highly efficient means of Boc deprotection, yielding the product as a stable hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.[4][5]
Materials and Equipment:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
4M HCl in 1,4-Dioxane
-
Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) (optional, as a co-solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Buchner funnel and filter paper
-
High-vacuum pump
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq).
-
Solvent Addition (Optional): If the starting material has poor solubility in the HCl/dioxane solution, a minimal amount of an anhydrous co-solvent such as dichloromethane or ethyl acetate can be added to aid dissolution.
-
Acid Addition: Under a fume hood, slowly add the 4M solution of HCl in 1,4-dioxane (5-10 eq.) to the stirring starting material at room temperature. An exotherm may be observed. For sensitive substrates, the addition can be performed in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 30 minutes to 4 hours.[4][5]
-
Product Isolation: Upon completion, the product, 6-(chloromethyl)pyridin-2-amine hydrochloride, will often precipitate as a white to off-white solid.[6]
-
Filtration and Washing: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the collected solid under high vacuum to afford the purified 6-(chloromethyl)pyridin-2-amine hydrochloride.
Workflow Diagram:
Caption: Experimental workflow for Boc deprotection using HCl in dioxane.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a powerful reagent for Boc deprotection and is often used when a volatile acid is preferred for easy removal during work-up. The product is initially obtained as the trifluoroacetate salt.
Materials and Equipment:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Under a fume hood, slowly add trifluoroacetic acid (10-20 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are typically complete within 1 to 4 hours.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA and convert the amine salt to the free base. Caution: CO₂ evolution will occur.
-
Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 6-(chloromethyl)pyridin-2-amine.
-
Salt Formation (Optional): If the hydrochloride salt is desired, the free amine can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt, which can then be collected by filtration.
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale and Causality |
| Acid Choice | HCl in dioxane for direct precipitation of the HCl salt. TFA for easier removal of excess acid. | The choice of acid dictates the initial salt form of the product and the work-up procedure. HCl in dioxane often provides a crystalline product directly from the reaction mixture.[5] TFA is highly volatile, simplifying its removal post-reaction. |
| Solvent | Anhydrous solvents are crucial. DCM is common for TFA deprotections. Dioxane is the solvent for HCl. | Water can interfere with the reaction and potentially lead to hydrolysis of the chloromethyl group, especially under prolonged reaction times or elevated temperatures. |
| Temperature | Room temperature is generally sufficient. | The reaction is typically facile at ambient temperatures. Lower temperatures (0 °C) can be used to control any initial exotherm with reactive substrates. |
| Reaction Time | 0.5 - 4 hours. Monitor by TLC or LC-MS. | Over-exposure to strong acidic conditions can lead to degradation of the product, particularly the chloromethyl group. Monitoring ensures the reaction is stopped once the starting material is consumed. |
| Work-up | For TFA, careful neutralization is required. For HCl/dioxane, direct filtration is often possible. | The basic work-up for TFA deprotection is necessary to isolate the free amine. Incomplete neutralization will result in a mixture of the salt and free base. The precipitation with HCl/dioxane simplifies the isolation process. |
Troubleshooting Common Issues:
-
Incomplete Reaction: Ensure an adequate excess of acid is used and that the starting material is fully dissolved. Gentle warming (to 30-40 °C) can be attempted cautiously, but with careful monitoring to avoid degradation.
-
Product Degradation: The chloromethyl group is a benzylic-type halide and can be susceptible to hydrolysis or other nucleophilic substitution, particularly with prolonged exposure to acid and the presence of water. Using anhydrous conditions and minimizing reaction time is critical.
-
Purification Difficulties: If the hydrochloride salt does not precipitate cleanly, the reaction mixture can be concentrated and the residue triturated with diethyl ether to induce precipitation. Alternatively, a standard aqueous work-up followed by salt formation can be employed.
Safety Considerations
-
Corrosive Reagents: Both trifluoroacetic acid and concentrated solutions of HCl in dioxane are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
-
Pressure Build-up: The deprotection reaction generates carbon dioxide gas.[2] Ensure the reaction vessel is not sealed to avoid pressure build-up.
-
Solvent Hazards: Dichloromethane is a suspected carcinogen, and 1,4-dioxane is a flammable liquid and also a suspected carcinogen. Handle these solvents with care and in a well-ventilated area.
Conclusion
The Boc deprotection of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a fundamental transformation for accessing the synthetically valuable 2-amino-6-(chloromethyl)pyridine. By understanding the underlying mechanism and carefully selecting the appropriate acidic conditions and work-up procedure, researchers can reliably and efficiently perform this reaction. The protocols and insights provided in this guide are intended to serve as a robust resource for scientists and professionals in the field of drug discovery and development, enabling the successful synthesis of novel chemical entities.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
PubChem. Picolyl chloride hydrochloride. [Link]
- Google Patents. Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
- Google Patents.
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a strategically important bifunctional molecule in modern drug discovery and organic synthesis. Its structure elegantly combines two key features: a nucleophilic substitution-labile chloromethyl group at the 6-position of a pyridine ring and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This arrangement makes it an invaluable building block for introducing the 2-aminopyridine scaffold into more complex molecular architectures.
The 2-aminopyridine moiety is a privileged structure found in numerous pharmacologically active compounds, valued for its ability to engage in specific hydrogen bonding interactions with biological targets.[1][2] The Boc protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, unmasking the primary amine for further elaboration.[3][4][5] The chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution to form new carbon-heteroatom or carbon-carbon bonds.
This guide provides a comprehensive overview of the synthesis, reactivity, and application of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate in nucleophilic substitution reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use with various classes of nucleophiles.
Synthesis of the Starting Material
The preparation of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is typically achieved in a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. The process involves the protection of the amino group followed by chlorination of the benzylic-like methyl group.
Caption: Synthetic route to the title compound.
Protocol 2.1: Boc-Protection of 2-Amino-6-methylpyridine
Rationale: The protection of the nucleophilic amino group is essential to prevent side reactions during the subsequent chlorination step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice, reacting selectively with the amino group in the presence of a base to form a stable carbamate.[5][6]
-
Reagents & Equipment:
-
2-Amino-6-methylpyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.2 eq or 0.1 eq, respectively)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
-
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine in anhydrous DCM.
-
Add the base (TEA or DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl (6-methylpyridin-2-yl)carbamate as a solid.[7]
-
Protocol 2.2: Radical Chlorination of the Methyl Group
Rationale: The methyl group at the 6-position is activated, akin to a benzylic position, and can be selectively halogenated using a radical chlorination agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator.
-
Reagents & Equipment:
-
tert-Butyl (6-methylpyridin-2-yl)carbamate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Reflux condenser, magnetic stirrer, nitrogen atmosphere, heating mantle
-
-
Procedure:
-
Dissolve the Boc-protected starting material in CCl₄.
-
Add NCS and the radical initiator (AIBN or BPO).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of the chloromethyl singlet.
-
Cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
-
Safety Note: 2-Amino-6-methylpyridine is toxic if swallowed or in contact with skin.[8] CCl₄ is a hazardous solvent; use appropriate ventilation and personal protective equipment.
Mechanistic Considerations: The SN1 vs. SN2 Dichotomy
The reactivity of the chloromethyl group is governed by its ability to undergo nucleophilic substitution. The reaction can proceed through two primary pathways: a bimolecular nucleophilic substitution (Sₙ2) or a unimolecular nucleophilic substitution (Sₙ1). The operative mechanism is highly dependent on the reaction conditions.[9]
Caption: Competing SN1 and SN2 reaction pathways.
-
The Sₙ2 Pathway: This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[10] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral. The transition state is a trigonal bipyramidal arrangement.[10]
-
Favorable Conditions: Strong, non-bulky nucleophiles (e.g., RS⁻, N₃⁻, CN⁻), high concentration of the nucleophile, and polar aprotic solvents (e.g., DMF, DMSO, Acetone) that solvate the cation but not the nucleophile, enhancing its reactivity.
-
-
The Sₙ1 Pathway: This pathway involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride to form a carbocation intermediate.[9] This is followed by a rapid attack of the nucleophile on the planar carbocation. The pyridine ring can stabilize the adjacent positive charge through resonance, making this pathway plausible.
-
Favorable Conditions: Weak nucleophiles (e.g., H₂O, ROH), polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, and structural features that enhance carbocation stability.
-
Expert Insight: For tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, the Sₙ2 mechanism is generally predominant under most synthetic conditions. The primary nature of the electrophilic carbon and the availability of a wide range of strong nucleophiles favor the bimolecular pathway. However, under solvolysis conditions with weak nucleophiles, contributions from an Sₙ1 mechanism cannot be entirely discounted. The electron-donating nature of the Boc-amino group may slightly stabilize the carbocation, while the electron-withdrawing pyridine nitrogen has a destabilizing inductive effect.
Application Notes & General Protocols
The true utility of this reagent lies in its predictable reactivity with a diverse set of nucleophiles. Below are general, adaptable protocols for common transformations.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile (Nu-H) | Base | Solvent | Typical Temp. (°C) | Product Type |
| O-Nucleophiles | Phenol (ArOH) | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 25 - 80 | Aryl Ether (ArO-CH₂-Py) |
| Alcohol (ROH) | NaH, KOtBu | THF, DMF | 0 - 60 | Alkyl Ether (RO-CH₂-Py) | |
| N-Nucleophiles | Primary Amine (RNH₂) | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | Secondary Amine (RNH-CH₂-Py) |
| Secondary Amine (R₂NH) | K₂CO₃, DIPEA | CH₃CN, DMF | 25 - 100 | Tertiary Amine (R₂N-CH₂-Py) | |
| Azide (NaN₃) | (none) | DMF, DMSO | 25 - 80 | Azide (N₃-CH₂-Py) | |
| S-Nucleophiles | Thiol (RSH) | K₂CO₃, NaH | DMF, THF | 0 - 60 | Thioether (RS-CH₂-Py) |
| C-Nucleophiles | Sodium Cyanide (NaCN) | (none) | DMSO | 60 - 100 | Nitrile (NC-CH₂-Py) |
| Malonate Ester | NaH, NaOEt | THF, Ethanol | 25 - 80 | Substituted Malonate |
Protocol 4.1: General Procedure for O-, N-, and S-Nucleophiles
Rationale: This protocol leverages standard Sₙ2 conditions. A base is used to deprotonate the nucleophile, increasing its nucleophilicity. Anhydrous polar aprotic solvents are ideal for promoting the reaction.
-
Reagents & Equipment:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq)
-
Nucleophile (Alcohol, Phenol, Amine, or Thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 - 2.0 eq, see Table 1)
-
Anhydrous Solvent (e.g., DMF, CH₃CN, THF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
-
-
Procedure:
-
If using a solid nucleophile (e.g., phenol) and base (e.g., K₂CO₃), add them to the flask with the solvent.
-
If using a strong, non-nucleophilic base like NaH, suspend the NaH in anhydrous THF/DMF at 0 °C, then slowly add the nucleophile and stir for 30 minutes to form the corresponding alkoxide/thiolate.
-
If using a liquid amine nucleophile, dissolve it in the solvent and add the base (e.g., Et₃N).
-
To the stirred solution/suspension of the activated nucleophile, add a solution of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate in the same solvent.
-
Stir the reaction at the appropriate temperature (see Table 1) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature. If DMF/DMSO was used, pour the mixture into a larger volume of water and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with water and then brine to remove the polar solvent and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: Complete consumption of the starting chloride, formation of a single major product spot on TLC with a different Rƒ value. In ¹H NMR, the characteristic singlet for the -CH₂Cl protons (typically ~4.6 ppm) will be replaced by a new singlet corresponding to the -CH₂-Nu protons at a different chemical shift.
-
Pitfall - Low Yield: May indicate insufficient activation of the nucleophile (use a stronger base or more equivalents), steric hindrance, or decomposition. Ensure all reagents and solvents are anhydrous, especially when using bases like NaH.
-
Pitfall - Side Reactions: With bulky bases/nucleophiles, a minor elimination side-product might be observed. If the Boc group is unintentionally cleaved (e.g., by trace acid), reaction on the 2-amino group can occur.
-
References
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
- Google Patents. (1994). Process for the preparation of 2-chloropyridines.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
PubChem. 2-Amino-6-methylpyridine. Available at: [Link]
-
Molbase. 2-Amino-5-chloro-6-methylpyridine. Available at: [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]
-
Florida International University. Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. Available at: [Link]
- Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s).
-
Royal Society of Chemistry. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available at: [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. Available at: [Link]
-
PubMed. (2012). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Available at: [Link]
-
National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
- Google Patents. (2013). BOC protection method for aminopyridine.
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]
- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
Sources
- 1. 2-Amino-5-chloro-6-methylpyridine | Properties, Safety, Applications & Supplier in China [pipzine-chem.com]
- 2. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. m.youtube.com [m.youtube.com]
The Versatile Role of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Key Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate has emerged as a highly valuable and versatile intermediate. Its unique bifunctional nature, featuring a nucleophilic amine protected by a readily cleavable tert-butoxycarbonyl (Boc) group and a reactive chloromethyl group, positions it as an ideal synthon for introducing a 2-aminopyridine moiety into target molecules. This structural motif is a common feature in a variety of biologically active compounds, including kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1]
This guide provides an in-depth exploration of the synthesis and application of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, offering detailed protocols and insights into its use in the synthesis of medicinally relevant compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is crucial for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 242.70 g/mol | [2] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Store at 2-8 °C | Commercially available |
Safety and Handling: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and should be handled with care to avoid contact with skin and eyes.
Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
The synthesis of the title compound is a two-step process commencing from the commercially available 2-amino-6-methylpyridine. The first step involves the protection of the amino group with a Boc group, followed by chlorination of the methyl group.
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The protection of the primary amine is a critical step to prevent unwanted side reactions in the subsequent chlorination and alkylation steps. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.[3]
Protocol 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-6-methylpyridine | 1824-81-3 | 108.14 g/mol | 10.0 g | 92.5 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | 22.2 g | 101.7 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 14.0 mL | 100.7 mmol |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 g/mol | 1.13 g | 9.25 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | - |
Procedure:
-
To a stirred solution of 2-amino-6-methylpyridine (10.0 g, 92.5 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (14.0 mL, 100.7 mmol) and 4-(dimethylamino)pyridine (1.13 g, 9.25 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (22.2 g, 101.7 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes) to afford tert-butyl (6-methylpyridin-2-yl)carbamate as a white solid.
Step 2: Chlorination of the Methyl Group
The benzylic-like methyl group of the pyridine ring can be selectively chlorinated using N-chlorosuccinimide (NCS) under radical initiation conditions.
Protocol 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| tert-Butyl (6-methylpyridin-2-yl)carbamate | 255569-49-0 | 208.26 g/mol | 10.0 g | 48.0 mmol |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 g/mol | 7.0 g | 52.8 mmol |
| Benzoyl peroxide (BPO) | 94-36-0 | 242.23 g/mol | 0.58 g | 2.4 mmol |
| Carbon tetrachloride (CCl₄) | 56-23-5 | 153.82 g/mol | 200 mL | - |
Procedure:
-
To a solution of tert-butyl (6-methylpyridin-2-yl)carbamate (10.0 g, 48.0 mmol) in carbon tetrachloride (200 mL), add N-chlorosuccinimide (7.0 g, 52.8 mmol) and benzoyl peroxide (0.58 g, 2.4 mmol).
-
Heat the reaction mixture to reflux (approximately 77 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 5-15% ethyl acetate in hexanes) to yield tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate as a white to off-white solid.
dot
Caption: Synthetic workflow for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Application in Medicinal Chemistry: Synthesis of a Pyrazole-based Kinase Inhibitor Precursor
The utility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is exemplified in its application as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] The 2-aminopyridine scaffold, readily introduced using our title compound, is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonding interactions within the ATP-binding site of the kinase.
The following protocol details the N-alkylation of a pyrazole derivative with tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. N-alkylated pyrazoles are important heterocyclic motifs in medicinal chemistry, often found in anti-tumor agents.[5] This reaction serves as a foundational step in the construction of more complex kinase inhibitor scaffolds.
Protocol 3: N-Alkylation of 4-Bromo-1H-pyrazole
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate | 1060801-25-3 | 242.70 g/mol | 1.0 g | 4.12 mmol |
| 4-Bromo-1H-pyrazole | 2075-45-8 | 146.97 g/mol | 0.60 g | 4.12 mmol |
| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 2.0 g | 6.18 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |
Procedure:
-
To a stirred suspension of 4-bromo-1H-pyrazole (0.60 g, 4.12 mmol) and cesium carbonate (2.0 g, 6.18 mmol) in N,N-dimethylformamide (20 mL), add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 g, 4.12 mmol) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC (Eluent: 40% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-30% ethyl acetate in hexanes) to afford tert-butyl (6-((4-bromo-1H-pyrazol-1-yl)methyl)pyridin-2-yl)carbamate as a white solid.
dot
Caption: N-Alkylation of 4-bromo-1H-pyrazole.
Subsequent Transformations and Medicinal Chemistry Relevance
The product from Protocol 3, tert-butyl (6-((4-bromo-1H-pyrazol-1-yl)methyl)pyridin-2-yl)carbamate, is a valuable intermediate for further elaboration into potential kinase inhibitors. The Boc-protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be coupled with a variety of carboxylic acids or other electrophiles to introduce diverse side chains.[6]
The bromo-substituent on the pyrazole ring provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the introduction of various aryl or heteroaryl groups. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
The 2-aminopyridine moiety, installed via the title reagent, is a key pharmacophore that can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[4] The pyrazole ring can occupy a hydrophobic pocket, and further modifications can be tailored to interact with specific residues within the kinase, thereby enhancing selectivity for the target kinase over other kinases in the human kinome.
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a strategically important building block in medicinal chemistry, providing an efficient means to introduce the 2-aminopyridine scaffold into target molecules. The protocols detailed in this guide offer a reliable and reproducible pathway for its synthesis and subsequent application in the construction of precursors for medicinally relevant compounds, such as kinase inhibitors. The versatility of this reagent, coupled with the potential for further diversification of its derivatives, ensures its continued importance in the pursuit of novel therapeutics.
References
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2024). ResearchGate. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [Link]
- N-alkylation method of pyrazole.
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Reaction of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate with Amines
Introduction
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a pivotal bifunctional reagent in modern synthetic and medicinal chemistry. Its structure uniquely combines a Boc-protected aminopyridine moiety with a reactive chloromethyl group. This arrangement makes it an invaluable building block for introducing a 2-aminomethyl-6-aminopyridine scaffold into target molecules, a common structural motif in pharmacologically active compounds.[1][2][3][4] The tert-butoxycarbonyl (Boc) group offers a stable and reliable means of protecting the 2-amino group, which can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations.[5][6][7] The chloromethyl group at the 6-position serves as a potent electrophile, susceptible to nucleophilic substitution by a wide range of amines.[8] This reactivity profile enables the construction of diverse molecular libraries for applications in drug discovery and development.[8]
These application notes provide a comprehensive guide to the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with various amines. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for different amine substrates.
Reaction Mechanism and Key Considerations
The core transformation is a nucleophilic substitution reaction, where an amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. The reaction typically proceeds via an SN2 mechanism.
The Role of the Base
A crucial aspect of this reaction is the inclusion of a non-nucleophilic base. The primary functions of the base are:
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine or the product, rendering them non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.
-
Deprotonation of the Amine (for amine salts): If the starting amine is used as a hydrochloride or other salt, the base is required to generate the free, nucleophilic amine.
Commonly used bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and side-product formation. For instance, sterically hindered bases like DIPEA are often preferred to minimize potential side reactions.
Solvent Selection
The choice of solvent is critical for ensuring the solubility of reactants and facilitating the desired reaction pathway. Aprotic polar solvents are generally the most effective for SN2 reactions. Commonly employed solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
The selection of the optimal solvent may depend on the specific amine substrate and the reaction temperature.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with an amine, followed by work-up and purification.
Caption: General workflow for the synthesis of 2-amino-6-(aminomethyl)pyridine derivatives.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for all chemicals before use. tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is classified as a hazardous material.[9]
Protocol 1: General Procedure for Reaction with Primary and Secondary Aliphatic Amines
This protocol outlines a general method for the reaction with common aliphatic amines such as piperidine, morpholine, and benzylamine.
Materials:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq)
-
Aliphatic amine (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aliphatic amine (1.1 - 1.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DMF or MeCN, add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Procedure for Reaction with Aromatic Amines
Aromatic amines are generally less nucleophilic than aliphatic amines, and therefore may require more forcing conditions.
Materials:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq)
-
Aromatic amine (e.g., aniline, p-anisidine) (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the aromatic amine (1.2 - 2.0 eq) and potassium carbonate (2.0 - 3.0 eq) in anhydrous DMF or DMSO, add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Boc-Deprotection Protocol
The Boc protecting group can be readily removed under acidic conditions to yield the free diamine.[6]
Materials:
-
Boc-protected product
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of DCM or 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with a variety of amines.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | Et₃N | MeCN | 25-50 | 4-8 | 85-95 |
| Morpholine | Et₃N | DMF | 25-60 | 6-12 | 80-90 |
| Benzylamine | DIPEA | THF | 50-70 | 8-16 | 75-85 |
| Aniline | K₂CO₃ | DMF | 80-100 | 12-24 | 60-75 |
| p-Anisidine | Cs₂CO₃ | DMSO | 100-120 | 12-24 | 65-80 |
Note: Yields are approximate and can vary depending on the specific reaction scale and purification method.
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a highly effective and versatile reagent for the synthesis of 2-amino-6-(aminomethyl)pyridine derivatives. The straightforward nucleophilic substitution reaction with a broad range of amines, coupled with the ease of Boc-deprotection, provides a robust platform for the generation of diverse chemical entities. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reliable synthesis of novel compounds with potential therapeutic applications.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents. BOC protection method for aminopyridine.
-
Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
ResearchGate. Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. [Link]
-
PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.
-
National Institutes of Health. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. [Link]
-
University of Regensburg. Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
-
Sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
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- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
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Application Notes and Protocols: The Versatile Reaction of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate with Thiols in Drug Discovery and Chemical Biology
Introduction: A Gateway to Novel Bioconjugates and Therapeutics
The tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate scaffold is a pivotal building block for researchers at the interface of chemistry and biology. Its inherent reactivity and functionalities—a Boc-protected amine and a reactive chloromethyl group on a pyridine core—offer a versatile platform for the synthesis of a diverse array of molecules with significant potential in drug development and as tools for chemical biology. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in favorable interactions with biological targets.[1][2]
This application note provides a comprehensive guide to the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with thiols. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its execution, and explore its burgeoning applications in areas such as targeted protein degradation and site-specific bioconjugation.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction between tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate and a thiol proceeds via a nucleophilic substitution reaction. While the pyridine ring can be susceptible to Nucleophilic Aromatic Substitution (SNAr), the benzylic-like position of the chloromethyl group makes it highly susceptible to a bimolecular nucleophilic substitution (SN2) reaction.
In the presence of a suitable base, the thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming a stable thioether linkage. The Boc (tert-butyloxycarbonyl) protecting group on the 2-amino position serves to modulate the electronic properties of the pyridine ring and can be readily removed under acidic conditions for further functionalization.
Caption: General workflow of the SN2 reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with thiols under different conditions. The choice of base and solvent is critical and can be tailored to the specific thiol and desired reaction scale.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is suitable for a wide range of aromatic and aliphatic thiols and employs a moderately strong inorganic base.
Materials:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq)
-
Thiol (e.g., thiophenol, N-acetylcysteine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M solution with respect to the starting carbamate), add the thiol (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.
-
Add a solution of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol 2: Procedure for Acid-Sensitive Thiols using a Non-Nucleophilic Organic Base
This method is advantageous when dealing with thiols that may be sensitive to stronger inorganic bases or when milder reaction conditions are preferred.
Materials:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq)
-
Thiol (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) and the thiol (1.1 eq) in anhydrous DCM or MeCN under an inert atmosphere.
-
Add the organic base (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Optimizing Reaction Conditions
The yield and reaction time can be significantly influenced by the choice of base and solvent. The following table summarizes typical outcomes for the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with a model thiol, thiophenol, under various conditions.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 3 | >90 |
| 2 | NaH (1.2) | THF | 0 to 25 | 2 | >95 |
| 3 | Et₃N (2.0) | DCM | 25 | 18 | ~85 |
| 4 | Cs₂CO₃ (1.5) | MeCN | 25 | 4 | >90 |
Note: Yields are approximate and can vary depending on the specific thiol and reaction scale.
Applications in Drug Discovery and Bioconjugation
The thioether products derived from the reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with thiols are valuable intermediates and final compounds in several areas of pharmaceutical and biological research.
Linkers for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[3] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The pyridine thioether moiety is an excellent component for such linkers.[4][5] The reaction described herein provides a straightforward method to attach the pyridine-based linker to a thiol-containing E3 ligase ligand or a thiol-modified POI ligand. The Boc-protected amine can be deprotected to reveal a handle for further conjugation to the other part of the PROTAC molecule.
Caption: Structure of a PROTAC molecule.
Cysteine-Specific Bioconjugation
The thiol group of cysteine residues in proteins and peptides is a common target for site-specific modification due to its unique nucleophilicity.[6] The reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with cysteine-containing biomolecules allows for the attachment of a pyridine-based tag. This can be used for a variety of applications, including:
-
Fluorescent Labeling: A fluorophore can be attached to the pyridine ring for imaging studies.
-
Drug Delivery: The scaffold can be part of an antibody-drug conjugate (ADC), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.
-
Peptide and Protein Engineering: Modification with this reagent can alter the physicochemical properties of a peptide or protein, potentially enhancing its stability or cellular uptake.[7]
The reaction is typically performed in aqueous buffer systems at or near physiological pH, where the cysteine thiol is sufficiently nucleophilic.
Synthesis of Novel Bioactive Scaffolds
The 2-aminopyridine thioether scaffold is a privileged structure in medicinal chemistry.[8] The products of this reaction can serve as precursors for the synthesis of more complex molecules with potential therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties. Structure-activity relationship (SAR) studies can be readily performed by varying the thiol component to optimize biological activity.[9]
Conclusion
The reaction of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with thiols is a robust and versatile transformation with significant applications in modern drug discovery and chemical biology. The straightforward protocols, coupled with the strategic importance of the resulting pyridine thioether products, make this an indispensable tool for researchers. The ability to readily synthesize linkers for PROTACs and to perform site-specific bioconjugation on cysteine residues highlights the power of this chemistry to generate novel and impactful molecules for both therapeutic and research purposes.
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- Google Patents. (n.d.). WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- ResearchGate. (n.d.). Targeted Protein Degradation of Metalloenzymes.
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- Chemsocrev. (2022). Translational PK–PD for targeted protein degradation.
- Recent bioconjugation strategies: From strategies to design and clinical applic
- NIH. (2019). Arylation Chemistry for Bioconjugation.
- ResearchGate. (n.d.). Recent bioconjugation strategies. Comparison of properties between....
- Song, Y., & Zhang, C. (2020). Proteolysis-targeting chimera (PROTAC)
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- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate via Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The inherent basicity of the pyridine moiety presents a significant challenge, often leading to peak tailing and poor resolution on standard silica gel. This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a robust flash column chromatography protocol incorporating a mobile phase modifier to ensure high purity and yield. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Principle of Separation: Overcoming the Challenge of Basic Analytes
The target compound, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, possesses moderate polarity, making it well-suited for normal-phase chromatography on a silica gel stationary phase. However, the purification is complicated by the Lewis basicity of the pyridine nitrogen atom.
The Core Problem: Silica gel possesses weakly acidic silanol groups (Si-OH) on its surface. These sites can engage in strong, non-ideal secondary interactions with basic analytes like pyridines, leading to several issues:
-
Peak Tailing: The analyte molecules are retained unevenly, causing the chromatographic peak to smear or "tail," which significantly reduces resolution from nearby impurities.[1]
-
Irreversible Adsorption: In severe cases, a portion of the product can bind permanently to the column, lowering the overall recovery.
-
Inconsistent Elution: The retention time can be unpredictable and vary between runs.
The Validated Solution: To achieve sharp, symmetrical peaks and reproducible separation, we must suppress the undesirable silanol interactions. The most effective strategy is to introduce a small quantity of a competing base, such as triethylamine (TEA), into the mobile phase.[1][2] TEA is a stronger base than the pyridine nitrogen and will preferentially occupy the acidic sites on the silica, effectively shielding the target compound from these interactions. This ensures that the separation is governed primarily by the intended polar interactions, leading to a highly efficient and predictable purification.
Pre-Purification Workflow
The overall process from a crude reaction mixture to the final, pure product follows a logical and self-validating sequence. Each step builds upon the last to ensure an efficient and successful outcome.
Caption: Workflow for the purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Materials and Equipment
| Category | Item |
| Chemicals & Solvents | Crude tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate |
| Silica Gel (for TLC and flash chromatography, 230-400 mesh) | |
| Solvents: Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA) | |
| Dichloromethane (DCM) for sample preparation | |
| Equipment | Glass column for flash chromatography or automated system |
| TLC plates (silica gel 60 F₂₅₄) | |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Capillary tubes for spotting | |
| Fraction collector or test tubes | |
| Rotary evaporator |
Protocol Part 1: Method Development with TLC
This initial step is critical for identifying the optimal mobile phase composition before committing the bulk of the material to the column.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of 0.25 - 0.35 , and is well-separated from all major impurities.
-
Prepare Eluents: In separate, labeled beakers, prepare a few test solvent systems. A good starting point is varying ratios of Hexanes:EtOAc, with a constant small percentage of TEA.
-
System A: 80:20 Hexanes:EtOAc + 0.5% TEA
-
System B: 70:30 Hexanes:EtOAc + 0.5% TEA
-
System C: 60:40 Hexanes:EtOAc + 0.5% TEA
-
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of DCM.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents (e.g., System B). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp at 254 nm. Circle the visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal system will show the product spot at Rf ≈ 0.3, with impurities either at the baseline (Rf ≈ 0) or near the solvent front (Rf > 0.6). Adjust the eluent polarity (ratio of Hexanes:EtOAc) as needed. More EtOAc increases polarity and raises Rf values.
Protocol Part 2: Flash Column Chromatography
Once the optimal eluent is determined from TLC, proceed with the bulk purification.
-
Column Preparation (Slurry Packing):
-
Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure there are no air bubbles or cracks. Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Rationale: Dry loading prevents dissolution issues and ensures the sample is applied to the column in a narrow, concentrated band, which is critical for achieving high resolution.
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample as a thin layer on top of the packed silica bed.
-
Begin elution with the mobile phase identified during TLC. A gradient elution is often most effective. Start with a lower polarity mixture (e.g., 90:10 Hexanes:EtOAc + 0.5% TEA) and gradually increase the polarity (e.g., to 60:40 Hexanes:EtOAc + 0.5% TEA) to elute the product.
-
Maintain a constant flow rate. Collect the eluent in appropriately sized fractions.
-
-
Monitoring the Fractions:
-
Using the TLC method developed in Part 1, analyze every few fractions to track the elution of the product.
-
Spot the crude material (as a reference), and 3-4 fractions per TLC plate.
-
Identify the fractions that contain only the pure product.
-
-
Product Isolation:
-
Combine all fractions that show a single, pure spot corresponding to the product.
-
Remove the solvents (Hexanes, EtOAc, and TEA) using a rotary evaporator. The final product should be obtained as a solid or oil.
-
Expected Results & Data
The following table summarizes typical parameters for this purification on a laboratory scale.
| Parameter | Recommended Value / Observation |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase (Eluent) | Gradient of Hexanes:Ethyl Acetate with 0.5% (v/v) Triethylamine |
| Typical Gradient | Start: 10% EtOAc in Hexanes -> End: 40% EtOAc in Hexanes |
| Expected Rf (Product) | ~0.3 in 70:30 Hexanes:EtOAc + 0.5% TEA |
| Expected Rf (Boc₂O byproduct) | > 0.7 (elutes quickly) |
| Expected Rf (Polar impurities) | < 0.1 (retained on the column) |
| Detection Method | UV visualization at 254 nm |
| Purity (Post-Column) | >98% (as determined by ¹H NMR) |
Troubleshooting
| Problem | Potential Cause | Solution |
| Significant Peak Tailing | Insufficient TEA in the mobile phase. | Increase TEA concentration to 1.0%. Ensure the column is fully equilibrated with the TEA-containing eluent before loading the sample. |
| Poor Separation | Incorrect mobile phase polarity; Column overload. | Re-optimize the mobile phase using TLC. Use a larger column or reduce the amount of crude material loaded. |
| Product Degradation | Boc-group is acid-labile. | Ensure the silica gel is neutral. Avoid any acidic contaminants in solvents or glassware. The Boc group is generally stable to silica gel and TEA.[3] |
Safety Precautions
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a chemical intermediate. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Khamidullina, E. A., et al. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]
Sources
Application Notes & Protocols for the Large-Scale Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a pivotal building block in contemporary drug discovery and development. The carbamate functional group is a common motif in a wide array of therapeutic agents, and pyridine-based scaffolds are central to many pharmacologically active molecules.[1] This guide moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, including mechanistic insights, process optimization considerations, and robust safety protocols. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and quality control. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this high-value intermediate.
Chemical Profile & Key Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [2] |
| CAS Number | 1060801-25-3 | [2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 242.70 g/mol | ChemDraw Calculation |
| Appearance | Off-white to white solid | General Knowledge |
| Storage | Store at 4°C | [2] |
Retrosynthetic Analysis & Strategic Rationale
The synthesis of the target molecule is best approached by a convergent strategy that builds the molecule from a commercially available and cost-effective starting material. The primary strategic disconnections involve the formation of the carbamate (Boc-protection) and the installation of the chloromethyl group.
Our chosen synthetic route begins with 2-amino-6-(hydroxymethyl)pyridine. This starting material is advantageous as it already contains the necessary carbon framework and the precursor functional groups for both key transformations. The retrosynthetic logic is outlined below:
Caption: Retrosynthetic analysis of the target compound.
This two-step approach is ideal for large-scale synthesis due to its high efficiency, use of readily available reagents, and straightforward purification procedures.
PART 1: Synthesis Pathway & Mechanistic Insights
The forward synthesis involves two sequential, high-yielding reactions.
Step 1: Boc-Protection of 2-Amino-6-(hydroxymethyl)pyridine
The first step is the chemoselective protection of the primary amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of conditions and its facile removal under acidic conditions. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Mechanism: The lone pair of the pyridine-2-amine attacks one of the carbonyls of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide (which form tert-butyl carbonate) and yielding the protonated product. A mild base, such as triethylamine (TEA), is used to neutralize the generated acid and drive the reaction to completion.
Step 2: Chlorination of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
The conversion of the primary alcohol to the corresponding alkyl chloride is a critical step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the product work-up.
Mechanism: The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate is then deprotonated (often by pyridine or the solvent acting as a base). The intermediate subsequently undergoes an internal nucleophilic substitution (Sₙi mechanism), where the chloride attacks the carbon atom, and the chlorosulfite group departs as sulfur dioxide and a chloride ion. This process ensures a clean conversion with minimal side products.
Caption: Overall two-step synthetic pathway.
PART 2: Large-Scale Synthesis Protocol (100g Scale)
This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Materials and Equipment
-
Reagents:
-
2-Amino-6-(hydroxymethyl)pyridine (1.00 eq, 100.0 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.10 eq, 192.0 g)
-
Triethylamine (TEA) (1.20 eq, 134 mL)
-
Thionyl Chloride (SOCl₂) (1.50 eq, 87.0 mL)
-
Tetrahydrofuran (THF), anhydrous (1000 mL)
-
Dichloromethane (DCM), anhydrous (1000 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Step 1: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
-
Reactor Setup: Equip the 5 L flask with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet. Charge the flask with 2-amino-6-(hydroxymethyl)pyridine (100.0 g) and anhydrous THF (1000 mL).
-
Cooling: Stir the mixture to dissolve the solid and cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Add triethylamine (134 mL) to the cooled solution. In a separate beaker, dissolve Boc₂O (192.0 g) in anhydrous THF (200 mL) and load this solution into the addition funnel. Add the Boc₂O solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Cool the mixture back to 10°C and slowly add water (500 mL) to quench the reaction. Transfer the mixture to a large separatory funnel and add ethyl acetate (1000 mL). Wash the organic layer sequentially with 1N HCl (2 x 250 mL, to remove excess TEA), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure on a rotary evaporator. The resulting crude solid can be used directly in the next step without further purification. Expected yield: ~170-180 g (95-100% crude).
Step 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Reactor Setup: In the clean and dry 5 L flask, dissolve the crude intermediate from Step 1 in anhydrous DCM (1000 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath under a nitrogen atmosphere.
-
Reagent Addition (CRITICAL): Add thionyl chloride (87.0 mL) dropwise via the addition funnel over 90-120 minutes. CAUTION: This addition is exothermic and releases HCl gas. Maintain a slow addition rate to keep the internal temperature below 5°C.
-
Reaction: After addition, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 2-4 hours.
-
Quenching (CRITICAL): Cool the reaction mixture back to 0°C. Very slowly and carefully, add saturated NaHCO₃ solution portion-wise until gas evolution ceases. This step is highly exothermic and releases large volumes of CO₂ and SO₂ gas. Ensure adequate ventilation and headspace in the reactor.
-
Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 300 mL). Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous MgSO₄.
-
Final Product Isolation: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the final product as a white solid. Expected yield: 155-175 g (80-90% over two steps).
PART 3: Process Control & Characterization
-
Reaction Monitoring: Progress for both steps should be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase and visualized with UV light.[5] For more quantitative analysis, HPLC can be employed.[6]
-
Purity Analysis: The final product's purity should be assessed by HPLC, with a target purity of ≥98%.[6]
-
Structural Confirmation: The identity of the final compound should be confirmed using standard analytical techniques:
PART 4: Safety & Hazard Management
The large-scale synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[7] It can cause severe burns to skin, eyes, and the respiratory tract.[8]
-
Handling: Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[4] Ensure an emergency eyewash and shower are immediately accessible.
-
Quenching/Disposal: Never add water directly to thionyl chloride. Reactions should be quenched by slowly adding the reaction mixture to a basic solution (e.g., NaHCO₃ or NaOH) with cooling. Waste must be neutralized before disposal according to local regulations.[8]
-
-
General Precautions:
-
Solvents: THF and DCM are volatile and have associated health risks. Minimize inhalation and skin contact.
-
Exothermic Reactions: Both the Boc-protection and, more significantly, the chlorination and subsequent quenching are exothermic. Maintain strict temperature control using ice baths and slow reagent addition.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[3]
-
PART 5: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc-Protection (Step 1) | Insufficient Boc₂O or TEA; moisture in the solvent. | Add an additional 0.1 eq of Boc₂O and TEA and stir for another 4-6 hours. Ensure anhydrous solvents are used. |
| Low Yield in Chlorination (Step 2) | Incomplete reaction; degradation of product during workup. | Increase reaction time or temperature slightly (e.g., to 40°C). Ensure the quenching step is performed at 0°C to minimize hydrolysis of the product. |
| Formation of Dimer Impurity | The hydroxyl intermediate reacts with the chlorinated product. | Ensure slow, controlled addition of SOCl₂ at 0°C to keep the concentration of the product low until the reaction is complete. |
| Product is an Oil, not a Solid | Residual solvent or impurities. | Purify by column chromatography. Attempt to triturate or recrystallize from a different solvent system (e.g., diethyl ether/pentane). |
References
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
- tert-Butyl (6-(chloromethyl)pyridin-2-yl)
- Method for preparing tert-butyl n-((1r,2s,5s).
- (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. PubChem.
- Safety D
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- SAFETY D
- Safety D
- SAFETY D
- tert-Butyl N-{[5-(5-oxohexanamido)
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. rsc.org [rsc.org]
- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support resource for the synthesis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this critical synthetic step. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive overview of the reaction, detailed troubleshooting FAQs, and validated protocols to ensure a successful and efficient synthesis.
Overview of the Core Synthesis
The primary route to synthesize tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate involves the chlorination of its corresponding alcohol precursor, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, forming an intermediate alkyl chlorosulfite. This conversion turns the hydroxyl group into an excellent leaving group. A chloride ion, either from the thionyl chloride itself or from the HCl byproduct, then attacks the benzylic carbon, displacing the chlorosulfite group to yield the desired product. The reaction byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl), both of which are gases.[1]
To neutralize the HCl byproduct, which can lead to undesirable side reactions, a base such as pyridine is often included in the reaction mixture.
Caption: General overview of the chlorination reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is showing a significant amount of a more polar spot on the TLC plate, and my final product's NMR is missing the Boc-protons. What is happening?
A1: This is a classic case of Boc-group deprotection.
-
Causality: The chlorination reaction produces hydrochloric acid (HCl) as a byproduct. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions and can be readily cleaved, especially at elevated temperatures.[2][3] This results in the formation of 6-(chloromethyl)pyridin-2-amine hydrochloride.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize the rate of acid-catalyzed deprotection. Do not heat the reaction unless absolutely necessary for conversion.
-
Use of a Base: The addition of a non-nucleophilic base is crucial to scavenge the in-situ generated HCl. Pyridine is commonly used for this purpose as it can also serve as a solvent.[4] Triethylamine (TEA) is another suitable option. Use at least one equivalent of the base relative to the thionyl chloride.
-
Slow Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the solution of the alcohol and base at a low temperature (e.g., 0 °C). This helps to control the exotherm and ensures that the generated HCl is immediately neutralized.
-
Caption: Boc deprotection side reaction.
Q2: I'm observing a higher molecular weight impurity in my mass spectrometry data, and the NMR is complex. What could this be?
A2: You are likely observing the formation of a dimeric ether side product.
-
Causality: Under certain conditions, particularly if the reaction is not sufficiently rapid or if there is unreacted starting alcohol, the newly formed and highly reactive benzylic chloride product can react with a molecule of the starting alcohol. This SN2 reaction results in the formation of a bis((6-((tert-butoxycarbonyl)amino)pyridin-2-yl)methyl) ether. The presence of a base can sometimes facilitate this side reaction by deprotonating the starting alcohol, making it a more potent nucleophile.
-
Troubleshooting & Prevention:
-
Ensure Complete Conversion: Monitor the reaction closely by TLC or LC-MS to ensure all the starting alcohol is consumed.
-
Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion and minimize the amount of unreacted alcohol.
-
Temperature: Running the reaction at a consistently low temperature can help to slow down the rate of this bimolecular side reaction.
-
Sources
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. The typical synthetic route involves two key transformations: N-Boc protection of 2-amino-6-methylpyridine, followed by radical chlorination of the methyl group.
Problem 1: My N-Boc protection of 2-amino-6-methylpyridine is low-yielding or incomplete. What's going wrong?
Answer: This is a common issue that typically points to suboptimal reaction conditions or reagent choice. Let's break down the likely causes and solutions.
The protection of the amino group on the pyridine ring is critical. Incomplete reactions not only lower the yield of the desired intermediate, tert-Butyl (6-methylpyridin-2-yl)carbamate, but also complicate the subsequent chlorination step, as the unprotected amine can react with the chlorinating agent.
-
Causality—Why it Happens: The nucleophilicity of the amino group in 2-aminopyridine derivatives can be moderate. The reaction with di-tert-butyl dicarbonate (Boc₂O) often requires a base to deprotonate the amine or a catalyst to activate the Boc₂O. Without proper activation, the reaction can be sluggish. Standard methods sometimes result in low yields or require specific conditions to be effective.[1]
-
Troubleshooting Steps:
-
Assess Your Base/Catalyst: While some protocols run this reaction without a strong base, using a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O.
-
Solvent Choice is Key: The choice of solvent can influence reaction rates. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.
-
Temperature and Time: While often run at room temperature, gentle heating (e.g., to 40 °C) can drive the reaction to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until all the starting material is consumed.[2]
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (e.g., 1.1–1.2 equivalents). Using a large excess should be avoided as it complicates purification.
-
Optimized Protocol: N-Boc Protection
-
Dissolve 2-amino-6-methylpyridine (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).
-
Add DMAP (0.1 eq.) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture and monitor by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product should have a higher Rf than the starting material.
-
Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure.
-
Perform an aqueous workup by diluting the residue with ethyl acetate and washing with a mild aqueous acid (like 1M citric acid) to remove DMAP, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Problem 2: The chlorination of the methyl group is not working, or I'm getting a complex mixture of products.
Answer: The free-radical chlorination of the methyl group is often the most challenging step. Success hinges on initiating the radical chain reaction effectively while preventing side reactions like over-chlorination or degradation.
-
Causality—Why it Happens: This reaction proceeds via a radical chain mechanism. The key is to generate a chlorine radical that can abstract a hydrogen atom from the methyl group, creating a benzylic-type radical. This radical then reacts with a chlorine source to form the product and propagate the chain. Failure to initiate or control this chain reaction leads to common problems. The formation of HCl as a byproduct can also interfere with the reaction, particularly by reacting with the basic pyridine nitrogen.[3]
Troubleshooting Flowchart
Caption: Troubleshooting logic for the chlorination step.
Key Optimization Parameters
| Parameter | Recommendation | Rationale & In-depth Explanation |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | NCS is an excellent choice for selective mono-chlorination. It is a solid, making it easier to handle than chlorine gas or liquid sulfuryl chloride. It generates a succinimidyl radical, which helps propagate the radical chain reaction. Importantly, it minimizes the formation of acidic byproducts compared to other reagents. |
| Radical Initiator | AIBN or Benzoyl Peroxide (BPO) | A radical initiator is essential to start the chain reaction. AIBN (Azobisisobutyronitrile) is often preferred as it decomposes cleanly upon heating (typically >65 °C). BPO can also be used, sometimes in conjunction with photo-initiation (UV light). The initiator should be added fresh. |
| Solvent | Carbon Tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE) | These non-polar, aprotic solvents are standard for radical reactions. They do not react with the radical intermediates. Safety Note: CCl₄ is a known carcinogen and its use is highly restricted; DCE is a safer alternative. |
| Temperature | 65 - 80 °C | The temperature must be high enough to cause the thermal decomposition of the initiator (e.g., AIBN) but not so high that it causes thermal deprotection of the N-Boc group.[4] Precise temperature control is crucial for selectivity. |
| Stoichiometry | 1.05 - 1.1 equivalents of NCS | Using a small excess of NCS ensures the starting material is consumed, but a large excess will lead to the formation of di- and tri-chlorinated byproducts, which are often difficult to separate from the desired product. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the overall recommended synthetic pathway for this compound?
A1: The most reliable and scalable synthesis starts from 2-amino-6-methylpyridine and proceeds in two distinct steps. This pathway ensures high purity and avoids handling overly reactive or unstable intermediates.
Caption: Recommended two-step synthesis workflow.
Q2: How critical is the purity of the starting 2-amino-6-methylpyridine?
A2: It is highly critical. Impurities in the starting material can inhibit both the protection and chlorination steps. 2-amino-6-methylpyridine can be hygroscopic and may absorb moisture and CO₂ from the air.[5] It is recommended to use a high-purity grade or purify commercial material before use, for example, by recrystallization from a solvent system like acetone/petroleum ether.[5] You should verify its purity by checking its melting point (40-44 °C) and ¹H NMR spectrum.
Q3: Can I use a different protecting group for the amine?
A3: Yes, other protecting groups can be used, but the Boc group offers a unique combination of stability and ease of removal. It is stable to the basic and nucleophilic conditions of many subsequent reactions and, importantly, it is generally stable to the neutral/mildly acidic conditions of NCS-mediated radical chlorination. Base-labile groups like Fmoc would be unsuitable. Acid-labile groups like Cbz could potentially be cleaved under certain workup conditions. The choice of the Boc group represents a robust and orthogonal protection strategy.[6]
Q4: How should I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring both steps. An example system is provided below. For more precise monitoring, especially during the chlorination step to avoid over-reaction, LC-MS is an excellent tool.
| Compound | Typical Rf (3:1 Hexane:EtOAc) | Visualization |
| 2-amino-6-methylpyridine | ~0.2 | UV active, may stain with ninhydrin |
| tert-Butyl (6-methylpyridin-2-yl)carbamate | ~0.5 | UV active |
| tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate | ~0.55 | UV active, may stain with KMnO₄ |
| Dichlorinated byproduct | ~0.6 | UV active |
Note: Rf values are approximate and depend on the specific TLC plate and conditions.
Q5: What are the safety considerations for storing the final product?
A5: The final product, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, contains a benzylic-type chloride. This functional group makes the molecule a reactive alkylating agent. It is sensitive to moisture and nucleophiles. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., < 4 °C). The product is classified as a hazardous material (corrosive).[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
- Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
NIH National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
Sources
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Improving Yield in Reactions with tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to resolve issues and enhance reaction yields.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and problems encountered when using tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yields can stem from several factors. The most frequent issues are:
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Degradation of the Starting Material: The chloromethyl group is highly reactive and the compound can degrade upon prolonged storage, especially if exposed to moisture or nucleophilic solvents.
-
Competing Side Reactions: Several side reactions can consume your starting material or desired product. These include self-alkylation (polymerization), hydrolysis of the chloromethyl group, and premature deprotection of the Boc group.
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Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can drastically reduce yield by favoring side reactions or slowing down the desired transformation.
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Inefficient Purification: The desired product may be lost during workup or chromatography if its polarity is similar to that of byproducts or remaining starting material.
Q2: I'm observing multiple spots on my TLC plate. What are the likely byproducts?
Multiple spots on a Thin Layer Chromatography (TLC) plate are a common observation. Besides your starting material and desired product, you may be seeing:
-
Hydrolyzed Starting Material: tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, formed if water is present in the reaction. This byproduct is typically more polar.
-
Dimeric or Polymeric Byproducts: Formed from the intermolecular reaction of the pyridine nitrogen with the chloromethyl group of another molecule. These are often less polar than the starting material.
-
Deprotected Product/Starting Material: If the reaction conditions are too acidic, the Boc (tert-butoxycarbonyl) protecting group can be cleaved.[1][2][3]
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Bis-alkylation Product: If your nucleophile has multiple reactive sites (e.g., a primary amine), it might react with two molecules of the electrophile.
Q3: Is the Boc-protecting group stable under my reaction conditions?
The Boc group is generally stable to most nucleophiles and basic conditions.[1] However, it is labile under acidic conditions.[1][2][4] Strong acids like HCl or TFA will rapidly cleave the Boc group, even at room temperature.[2][3] Some Lewis acids can also mediate its removal.[1] Additionally, prolonged heating at high temperatures (>100-120 °C) can lead to thermal decomposition of the Boc group. Always check the pH of your reaction mixture and avoid excessive heat if Boc group integrity is critical.
Q4: How should I store tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate to ensure its stability?
To maintain the reagent's integrity, it should be stored in an inert atmosphere (under nitrogen or argon) at 2-8°C.[5] It is crucial to protect it from moisture to prevent hydrolysis of the reactive chloromethyl group. Use of a desiccator or a dry box for storage is highly recommended.
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems with structured, step-by-step guidance.
Guide 2.1: Problem - Low Yield Due to Suspected Starting Material Degradation or Side Reactions
The primary reactive site, the benzylic chloride, is highly susceptible to nucleophilic attack. This reactivity can lead to several undesirable pathways that compete with your intended reaction.
Causality Analysis:
-
Hydrolysis: The presence of trace amounts of water in solvents or reagents can lead to the formation of the corresponding alcohol, tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This byproduct is unreactive towards your intended nucleophilic substitution.
-
Self-Alkylation (Polymerization): The pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This leads to the formation of oligomers or polymers, appearing as baseline material or a smear on TLC and consuming your starting material.
-
Base-Mediated Decomposition: Strong, nucleophilic bases can directly attack the chloromethyl group, leading to decomposition pathways.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis and Purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the two-step synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, which typically involves the N-Boc protection of 2-amino-6-methylpyridine followed by the radical chlorination of the methyl group.
Problem 1: Low Yield or Incomplete Conversion During N-Boc Protection of 2-amino-6-methylpyridine.
Possible Causes and Solutions:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.
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Inadequate Base: The choice and amount of base are critical. For aminopyridines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid side reactions. Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction.
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can lead to the decomposition of Boc₂O.
-
Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze Boc₂O.
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Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-amino-6-methylpyridine). If the reaction stalls, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which is a highly effective acylation catalyst.
Problem 2: Formation of Multiple Products During Radical Chlorination.
You observe multiple spots on your TLC plate after the chlorination of tert-Butyl (6-methylpyridin-2-yl)carbamate.
Possible Causes and Solutions:
-
Over-chlorination: The primary impurity is often the di-chlorinated product, tert-Butyl (6-(dichloromethyl)pyridin-2-yl)carbamate. To minimize this, use a controlled amount of the chlorinating agent, typically N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Start with 1.0-1.1 equivalents of the chlorinating agent.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote over-chlorination. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. Radical reactions are often initiated by heat or UV light; ensure precise control over these parameters.[1]
-
Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) can influence the reaction rate and selectivity. Use a catalytic amount (typically 1-5 mol%).
-
Solvent: Non-polar, anhydrous solvents like carbon tetrachloride (CCl₄) or benzene are classic choices for radical halogenations, though less hazardous alternatives like chlorobenzene are also used.
Problem 3: Removal of the Boc Protecting Group During Chlorination.
You detect the presence of 2-amino-6-(chloromethyl)pyridine in your crude product.
Possible Causes and Solutions:
-
Acidic Byproducts: Radical chlorination with NCS or SO₂Cl₂ can generate acidic byproducts (succinimide and HCl/SO₂, respectively) which can cleave the acid-labile Boc group.[2]
-
Mitigation Strategy:
-
Base Addition: Include a non-nucleophilic, acid-scavenging base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in the reaction mixture. This is particularly important when using SO₂Cl₂.
-
Careful Work-up: Immediately after the reaction, quench any remaining reagents and neutralize acidic byproducts. An aqueous wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Problem 4: Difficulty in Purifying the Final Product.
Your crude tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is an oil or a waxy solid that is difficult to purify by crystallization.
Possible Causes and Solutions:
-
Residual Solvents: Ensure all solvents from the work-up are thoroughly removed under reduced pressure.
-
Presence of Impurities: Oily products are often the result of impurities that inhibit crystallization.
-
Aqueous Wash: A thorough aqueous work-up is crucial. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.
-
Column Chromatography: If crystallization fails, purification by flash column chromatography on silica gel is the most reliable method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from starting materials and byproducts.
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Recrystallization: If a solid is obtained, recrystallization can be attempted. A solvent system of hexane/ethyl acetate or diethyl ether/hexane is a good starting point. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate or diethyl ether) at an elevated temperature and then slowly add the less polar solvent (hexane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
The most common synthetic pathway involves two main steps:
-
N-Boc Protection: 2-amino-6-methylpyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield tert-Butyl (6-methylpyridin-2-yl)carbamate.
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Radical Chlorination: The methyl group of the Boc-protected intermediate is then chlorinated using a radical chlorinating agent like N-Chlorosuccinimide (NCS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Q2: What are the expected major impurities in this synthesis?
| Impurity Name | Structure | Point of Origin |
| 2-amino-6-methylpyridine | Starting Material | Incomplete Boc protection |
| tert-Butyl (6-methylpyridin-2-yl)carbamate | Intermediate | Incomplete chlorination |
| tert-Butyl (6-(dichloromethyl)pyridin-2-yl)carbamate | Byproduct | Over-chlorination |
| 2-amino-6-(chloromethyl)pyridine | Byproduct | Boc-group cleavage |
| Succinimide | Byproduct | From NCS during chlorination |
Q3: How can I confirm the identity and purity of my final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. Key signals to look for in the ¹H NMR of the final product include the singlet for the chloromethyl protons (-CH₂Cl) typically around 4.5-4.7 ppm, the aromatic protons of the pyridine ring, and the singlet for the tert-butyl protons (-C(CH₃)₃) around 1.5 ppm.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup. The purity is determined by the relative area of the product peak.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Q4: What are the safety precautions I should take during this synthesis?
-
Chlorinating Agents: N-Chlorosuccinimide and sulfuryl chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the solvents used (e.g., DCM, CCl₄, benzene) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood.
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Radical Initiators: AIBN and BPO can be explosive under certain conditions (e.g., heat, shock). Store them appropriately and avoid heating them directly.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
Workflow for N-Boc Protection
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To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF or DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude tert-Butyl (6-methylpyridin-2-yl)carbamate, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Workflow for Radical Chlorination
-
Dissolve tert-Butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in carbon tetrachloride or chlorobenzene.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq).
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Heat the mixture to reflux (approximately 77 °C for CCl₄) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
References
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues that can be encountered when working with this versatile reagent in solution.
Introduction
Tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a valuable bifunctional molecule widely used in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1] It incorporates a nucleophilic Boc-protected amine and an electrophilic chloromethyl group on a pyridine scaffold. This combination of functionalities allows for a variety of synthetic transformations, but it also presents unique stability challenges. Understanding the chemical behavior of this molecule in solution is critical to ensure the success and reproducibility of your experiments.
This guide provides a comprehensive overview of the potential stability issues, their underlying chemical principles, and practical solutions in a question-and-answer format.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product in a nucleophilic substitution reaction.
Question: I am reacting tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate with a nucleophile (e.g., an amine, thiol, or alcohol) in a polar aprotic solvent like DMF or acetonitrile, but I am observing a low yield of my expected product. What could be the issue?
Answer:
This is a common issue that can arise from several factors related to the stability of the starting material. The primary suspects are the degradation of the tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate starting material, either before or during the reaction, or the formation of side products.
Possible Causes and Solutions:
-
Degradation of the Starting Material:
-
Intramolecular Cyclization: One of the most probable degradation pathways is an intramolecular SN2 reaction, where the pyridine nitrogen or the Boc-protected amine attacks the electrophilic chloromethyl group. This leads to the formation of a highly stable, fused bicyclic imidazo[1,2-a]pyridine derivative, which is unreactive towards your intended nucleophile.[2][3] This process can be accelerated by heat and the presence of a base.
-
Preventative Measures:
-
Use Freshly Prepared Solutions: Prepare solutions of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate immediately before use. Avoid storing it in solution for extended periods, especially in polar aprotic solvents like DMF or DMSO where salts can have higher solubility and potentially catalyze degradation.
-
Control the Temperature: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. For many nucleophilic substitutions, starting at 0 °C and slowly warming to room temperature is a good strategy. Avoid high temperatures unless necessary, and if so, for the shortest possible duration.
-
Order of Addition: Add the tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate to the reaction mixture containing your nucleophile, rather than letting it sit in the reaction solvent with a base before the nucleophile is added.
-
-
-
-
Hydrolysis:
-
Trace Water in Solvents: The chloromethyl group can be susceptible to hydrolysis, especially in the presence of moisture, leading to the corresponding alcohol. This side product will not participate in the desired nucleophilic substitution.
-
Preventative Measures:
-
Use Anhydrous Solvents: Ensure that your reaction solvents are thoroughly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
-
-
Boc-Group Instability:
-
Acidic Conditions: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4] If your reaction conditions are acidic, or if acidic byproducts are generated, you may be prematurely deprotecting the amine. The resulting free amine can then react with another molecule of the starting material, leading to oligomerization.
-
Preventative Measures:
-
Maintain Neutral or Basic pH: Ensure your reaction is run under neutral or basic conditions. If your nucleophile is an amine salt, a non-nucleophilic base (e.g., DIPEA, triethylamine) should be added to free the nucleophile and neutralize any generated acid.
-
-
-
Problem 2: Multiple unexpected spots are observed on my TLC or LC-MS analysis of the reaction mixture.
Question: My reaction with tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is messy, showing several unexpected products. How can I identify these and prevent their formation?
Answer:
The appearance of multiple spots is a strong indicator of competing side reactions and/or degradation of your starting material.
Potential Side Products and Their Identification:
| Potential Side Product | Proposed Structure | How to Identify (LC-MS) |
| Intramolecular Cyclization Product | Imidazo[1,2-a]pyridine derivative | A product with a mass corresponding to the loss of HCl from the starting material. |
| Hydrolysis Product | tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | A product with a mass 18 amu higher than the starting material (loss of Cl, gain of OH). |
| Dimer | Two molecules of the starting material reacting with each other | A product with a mass approximately double that of the starting material, minus HCl. |
| Deprotected Starting Material | 6-(chloromethyl)pyridin-2-amine | A product with a mass 100 amu less than the starting material (loss of the Boc group). |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions involving tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: How should I store tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
A: As a solid, the compound should be stored in a tightly sealed container at 4°C to minimize degradation.[5] It is advisable to store it under an inert atmosphere (argon or nitrogen) to protect it from moisture.
Q2: Can I prepare a stock solution of this reagent in DMF or DMSO and store it?
A: It is strongly recommended not to store this reagent in solution for extended periods. As discussed in the troubleshooting guide, the compound is susceptible to intramolecular cyclization and hydrolysis, which is accelerated in polar aprotic solvents. Prepare solutions fresh for each experiment to ensure the highest purity and reactivity.
Q3: What is the expected stability of the Boc protecting group during my reaction?
A: The Boc group is generally stable under neutral and basic conditions, which are typical for nucleophilic substitution reactions involving this reagent.[4] However, it is sensitive to strong acids. If your reaction generates acidic byproducts (e.g., HCl from the substitution), it is crucial to include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as an acid scavenger.
Q4: Are there any solvents I should avoid?
A: Protic solvents such as methanol or ethanol could potentially act as nucleophiles and react with the chloromethyl group, especially at elevated temperatures or in the presence of a base. While polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used, be aware that they can promote the intramolecular cyclization side reaction. The choice of solvent should be a balance between the solubility of your reagents and the stability of the starting material. For sensitive reactions, less polar solvents like THF or dichloromethane may be considered, although this might require longer reaction times or higher temperatures.
Q5: How can I monitor the stability of my solution of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
A: The most effective way to monitor the stability is by using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC: A reverse-phase HPLC method can be developed to separate the starting material from its potential degradation products. By running a freshly prepared solution as a standard, you can quantify the amount of starting material remaining over time.
-
LC-MS: This is a powerful tool for both separation and identification of degradation products. By monitoring the appearance of masses corresponding to the potential side products listed in the troubleshooting guide, you can gain insight into the specific degradation pathways occurring under your experimental conditions.
A general starting point for an HPLC method would be a C18 column with a gradient elution using water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid. The acidic mobile phase will protonate the pyridine nitrogen, leading to better peak shape.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate with a nucleophile.
Materials:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Nucleophile (e.g., primary or secondary amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if necessary
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
If the nucleophile is a salt, or if an acid scavenger is required, add 1.1 to 1.5 equivalents of a non-nucleophilic base.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.0 equivalent of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate in a minimal amount of the anhydrous solvent.
-
Add the solution of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate dropwise to the cooled solution of the nucleophile over 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with the appropriate aqueous workup and purification.
Note: The optimal temperature and reaction time will depend on the reactivity of the nucleophile.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol outlines a method for assessing the stability of a solution of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate over time.
Materials and Equipment:
-
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Solvent of interest (e.g., DMF, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare a stock solution of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the stock solution onto the HPLC.
-
Analyze the chromatograms to determine the peak area of the starting material and any new peaks that appear over time.
-
Calculate the percentage of the remaining starting material at each time point to assess the stability.
Concluding Remarks
The successful use of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate hinges on an appreciation of its inherent reactivity and potential for degradation. By understanding the underlying chemical principles and implementing the preventative measures outlined in this guide, researchers can significantly improve the reliability and outcome of their synthetic endeavors. Should you have any further questions, please do not hesitate to contact our technical support team.
References
-
PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]
- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Molbank. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- Google P
-
RSC Publishing. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
-
PubMed. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]
-
ChemBlink. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. [Link]
-
PubMed Central. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
-
PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]
-
Global Substance Registration System. TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
Preventing decomposition of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Technical Support Center: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS: 1060801-25-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the handling, storage, and use of this versatile but sensitive reagent. Our goal is to provide you with the expertise and validated protocols needed to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly opened bottle of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate shows impurities on my initial analysis (TLC/LCMS/¹H NMR). What is happening?
Answer: This is a common and critical observation. The compound's structure contains two key reactive sites: a Boc-protected amine and a highly reactive benzylic-like chloride. This inherent reactivity can lead to degradation even under what are perceived as normal storage conditions.
Primary Cause: Self-Alkylation/Oligomerization
The most probable cause of initial impurity is intermolecular self-alkylation. The electron-rich pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This process forms a pyridinium salt dimer or oligomer, which is often observed as a baseline material or a new spot with a higher molecular weight in LCMS analysis. This reactivity is characteristic of many chloromethylpyridine derivatives[1][2].
Troubleshooting Workflow for Purity Issues
Sources
Technical Support Center: Boc Deprotection of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support guide for navigating the complexities of Boc deprotection on the tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate substrate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific transformation. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively.
The deprotection of this substrate is frequently challenging due to the inherent reactivity of the product, 6-(chloromethyl)pyridin-2-amine . Upon removal of the Boc group, three reactive centers are unmasked in close proximity: the nucleophilic 2-amino group, the nucleophilic pyridine ring nitrogen, and the electrophilic 6-(chloromethyl) group. This trifecta of reactivity is the primary cause of the side reactions and low yields often observed. This guide will dissect these challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected byproduct during the Boc deprotection of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
A1: The most common and significant byproduct is the intramolecular cyclization product, imidazo[1,2-a]pyridine . This occurs when the nucleophilic pyridine ring nitrogen attacks the electrophilic chloromethyl group, followed by aromatization. This reaction is often rapid, especially under neutral or slightly basic conditions that may arise during workup.
Q2: Why does the imidazo[1,2-a]pyridine byproduct form so readily?
A2: The formation is mechanistically favored due to the structure of the deprotected amine. 2-Aminopyridines are well-known binucleophiles.[1][2] The initial and most favorable step is the SN2 reaction where the endocyclic pyridine nitrogen, which is a strong nucleophile, attacks the adjacent chloromethyl group to form a six-membered ring intermediate. This is followed by an intramolecular condensation/elimination involving the exocyclic 2-amino group, leading to the stable, aromatic imidazo[1,2-a]pyridine bicyclic system.[3][4][5]
Q3: Besides cyclization, what other byproducts should I be aware of?
A3: Several other byproducts can arise, complicating your purification process:
-
Dimerization/Oligomerization: Intermolecular reactions are a significant concern. The nucleophilic 2-amino group of one molecule can attack the chloromethyl group of another, leading to the formation of dimers and higher-order oligomers. This is especially problematic at higher concentrations.
-
tert-Butylation: During acid-catalyzed deprotection, a tert-butyl cation is generated.[6][7] This cation is a potent electrophile and can alkylate nucleophilic sites on your starting material or product, such as the pyridine nitrogen or the 2-amino group.
-
Incomplete Deprotection: The reaction may not go to completion, leaving residual starting material. This can be due to insufficient acid, short reaction times, or issues with reagent stability.[8]
Q4: Which acidic condition is better: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?
A4: The choice involves a trade-off.
-
TFA is a very strong acid and typically ensures rapid and complete deprotection. However, it generates the trifluoroacetate salt, which can be difficult to crystallize, and the risk of tert-butylation side reactions is significant.[6]
-
HCl (typically as a solution in dioxane, methanol, or ethyl acetate) is also effective and has the advantage of forming a hydrochloride salt of your product amine.[9] These salts are often crystalline and can sometimes be isolated directly by filtration, which protects the reactive amine from subsequent side reactions. The chloride anion is more nucleophilic than trifluoroacetate, but this is not typically a major issue in this specific reaction. For sensitive substrates, HCl is often considered a milder option.[10]
Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield of Desired Product; Main peak in LCMS is the imidazo[1,2-a]pyridine byproduct. | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Premature neutralization during workup. | Solution: Perform the deprotection at low temperature (0 °C) and monitor carefully by TLC or LCMS. Upon completion, do not immediately quench with a strong base. Instead, concentrate the reaction mixture in vacuo at low temperature to remove excess acid. The resulting crude amine salt is often more stable. If purification by chromatography is needed, use a column pre-treated with a small amount of triethylamine in the eluent to neutralize the amine in situ. Rationale: The rate of the desired deprotection and the undesired cyclization are both temperature-dependent. Keeping the temperature low favors the deprotection kinetically. The free amine is the species that cyclizes; keeping the product protonated as its salt form significantly reduces its nucleophilicity and prevents both intra- and intermolecular side reactions. |
| Multiple new spots/peaks observed on TLC/LCMS, including higher molecular weight species. | 1. High reaction concentration. 2. The deprotected amine was left as a free base for an extended period. | Solution: Run the deprotection at a lower concentration (e.g., 0.1 M). After the reaction, either isolate the product as the hydrochloride salt directly or proceed immediately to the next synthetic step without isolating the free amine. Rationale: Dimerization and oligomerization are intermolecular processes, and their rates are highly dependent on concentration. By diluting the reaction, you decrease the probability of two molecules encountering each other. The free amine is highly unstable; converting it to a stable salt or using it in situ is the best strategy to prevent self-reaction. |
| Product appears clean after reaction, but decomposes during purification or storage. | 1. Inherent instability of the 6-(chloromethyl)pyridin-2-amine free base. 2. Residual acid or base in the isolated product. | Solution: Convert the purified free amine to a stable salt (e.g., HCl or HBr salt) for long-term storage. Ensure all traces of acid or base from the workup and purification are removed. Store under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C). Rationale: The free amine is prone to slow decomposition over time through the same cyclization and dimerization pathways. Conversion to a salt "protects" the nucleophilic centers and dramatically improves shelf-life. |
| Significant amount of tert-butylated byproduct detected. | Formation of the tert-butyl cation during acidic cleavage. | Solution: Add a scavenger, such as triethylsilane (TES) or thioanisole (1-5 equivalents), to the reaction mixture. Rationale: Scavengers are nucleophiles designed to trap the electrophilic tert-butyl cation as it forms, preventing it from alkylating your desired product.[6] This is particularly important when using strong acids like TFA. |
Visualizing the Reaction Pathways
Understanding the competing reactions is key to controlling the outcome. The diagrams below illustrate the desired deprotection pathway and the primary side reactions.
Sources
- 1. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of 6 M HCl for removal of the N-alpha-tert-butyloxycarbonyl group during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate Derivatives
Introduction
Welcome to the technical support guide for navigating the purification challenges associated with tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate and its analogues. This molecule is a critical building block in medicinal chemistry and drug development, valued for its bifunctional nature: a nucleophilic substitution site at the chloromethyl group and a protected amine that can be revealed for subsequent coupling reactions.
However, these same features contribute to significant purification hurdles. The lability of the tert-butyloxycarbonyl (Boc) protecting group in acidic conditions and the reactivity of the benzylic-like chloride can lead to impurity generation, low yields, and complex chromatograms. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and preserve the integrity of your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the workup and purification of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Issue 1: A new, highly polar spot appears on my TLC plate during analysis or after column chromatography.
Q: I've run a column to purify my crude product. My final fractions contain the desired product, but also a significant amount of a new baseline-hugging spot that wasn't prominent in the initial crude TLC. What is happening?
A: This is a classic sign of on-column decomposition, a frequent issue with acid-sensitive molecules like Boc-protected amines.[1][2]
-
Causality—The "Why": Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). The Boc protecting group is notoriously labile to acid and will be cleaved upon prolonged exposure, generating the free amine, tert-butanol, and carbon dioxide. The resulting free amine, (6-(chloromethyl)pyridin-2-yl)amine, is significantly more polar than the Boc-protected starting material, causing it to stick to the silica gel at the baseline. The process is initiated by protonation of the carbamate carbonyl, which weakens the C-O bond and leads to the release of a stable tert-butyl cation.[3]
-
Self-Validating Check: To confirm on-column decomposition, spot your crude material on a silica TLC plate. Let the spot sit for 30-60 minutes before eluting. If the intensity of the baseline spot increases compared to a TLC plate that was eluted immediately, you have confirmed acid-mediated decomposition on the silica surface.
-
Solution Pathway:
-
Neutralize the Stationary Phase: Before loading your column, flush the silica gel with the chosen mobile phase containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups.
-
Use a Buffered Mobile Phase: Incorporate a small amount of a basic modifier like triethylamine directly into your eluent system (e.g., 90:9:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Consider Alternative Stationary Phases: If decomposition persists, switch to a less acidic stationary phase like alumina (neutral or basic) or use reverse-phase chromatography (C18), where such acid-catalyzed reactions are not a concern.
-
Issue 2: My mass spectrometry results show an unexpected mass corresponding to a methoxy or ethoxy adduct.
Q: After purification using a hexane/ethyl acetate system with a methanol gradient, my product's mass spectrum shows the expected M+ peak, but also a prominent M+1 peak (or M-19), suggesting the chlorine has been replaced by a methoxy group. Why did this happen?
A: This side product arises from the nucleophilic substitution of the chloride by the alcohol (e.g., methanol) used in your mobile phase.
-
Causality—The "Why": The 6-(chloromethyl) group on the pyridine ring is structurally analogous to a benzylic chloride. This makes it highly susceptible to SN1 and SN2 type reactions. Alcohols, such as methanol or ethanol, while weak nucleophiles, are often used in high concentrations as part of the mobile phase. During the lengthy process of column chromatography, the alcohol can displace the chloride, forming the corresponding methyl or ethyl ether derivative. This byproduct often has a polarity very similar to the parent compound, leading to co-elution and difficult separation.
-
Solution Pathway:
-
Avoid Protic Solvents: The most effective solution is to strictly avoid protic/nucleophilic solvents like methanol or ethanol in your mobile phase during chromatography.
-
Use Alternative Eluent Systems: Develop a gradient using non-nucleophilic solvents. A system of hexanes with a gradient of ethyl acetate is common. If more polarity is needed, consider using dichloromethane (DCM) or acetone as part of the eluent.
-
Minimize Contact Time: If a protic solvent is absolutely unavoidable, run the column as quickly as possible (flash chromatography) to minimize the residence time of the compound on the column.
-
Issue 3: The product appears as an oil or low-melting solid that is difficult to crystallize.
Q: I have successfully purified my compound by chromatography, and the NMR looks clean. However, after removing the solvent, I am left with a persistent oil or waxy solid that I cannot crystallize for final purification and characterization. What should I do?
A: Difficulty in crystallization is often due to minor, structurally similar impurities that disrupt the crystal lattice formation or the inherent properties of the molecule itself.
-
Causality—The "Why": Even small amounts (1-5%) of impurities like residual starting material, the des-chloro derivative (from hydrodechlorination), or the aforementioned ether adducts can act as "crystallization inhibitors." Furthermore, the flexible Boc group can lead to conformational isomers that may hinder efficient packing into a crystal lattice.
-
Solution Pathway:
-
Solvent Screening for Recrystallization: Perform a systematic solvent screen using a small amount of your purified oil. Test a range of solvents from nonpolar (e.g., hexanes, heptane) to moderately polar (e.g., diethyl ether, tert-butyl methyl ether (MTBE), isopropyl acetate) and polar (e.g., isopropanol). Look for a solvent that dissolves the compound when hot but provides poor solubility when cold.[4]
-
Trituration: This is an effective technique for removing soluble impurities from a solid or oil. Add a nonpolar solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture vigorously. The desired compound should solidify, while the impurities remain in the solvent. Decant the solvent and repeat.
-
Use a Co-solvent System: Often, a mixture of two solvents (one in which the compound is soluble, one in which it is not) is ideal for crystallization. Dissolve the compound in a minimum amount of a good solvent (like DCM or ethyl acetate) and slowly add a poor solvent (like hexanes or pentane) until turbidity persists. Heat to redissolve, then allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
A1: The impurity profile depends on the synthetic route, but typically starts from 2-amino-6-methylpyridine.[5][6] Key potential impurities are summarized in the table below.
| Impurity Name | Structure | Origin | Purification Challenge |
| tert-Butyl (6-methylpyridin-2-yl)carbamate | Boc-protected starting material | Incomplete chlorination | Similar polarity to the product, often co-elutes. |
| 2-Amino-6-methylpyridine | Starting Material | Incomplete Boc protection | Can be removed with an acidic wash during workup. |
| tert-Butyl (6-(dichloromethyl)pyridin-2-yl)carbamate | Dichlorinated byproduct | Over-chlorination (e.g., with excess NCS) | More nonpolar than the desired product. |
| (6-(Hydroxymethyl)pyridin-2-yl)carbamate | Hydrolysis product | Reaction with water during workup or storage | Significantly more polar. |
Q2: Is an aqueous workup necessary, and what precautions should I take?
A2: Yes, an aqueous workup is crucial for removing inorganic salts and water-soluble reagents. However, given the acid sensitivity of the Boc group, you must avoid acidic conditions.[7] Use a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution for your washes instead of water, which can be slightly acidic from dissolved CO₂. Perform the extraction quickly and at room temperature to minimize hydrolysis of both the Boc group and the chloromethyl group.
Q3: Can I purify this compound without using column chromatography?
A3: In some cases, yes. If the primary impurities are the unreacted starting material (2-amino-6-methylpyridine) and the Boc-protected but unchlorinated intermediate, a carefully designed acid-base extraction can be effective.[7][8] The basic pyridine nitrogen allows for selective extraction under specific pH conditions. However, for removing structurally similar, non-basic impurities like the dichlorinated byproduct, chromatography is often unavoidable.
Q4: How should I store the purified tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
A4: The compound should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon).[9] This minimizes the risk of hydrolysis from atmospheric moisture. Given its reactivity, long-term storage at 4°C is recommended.[9]
Visualized Workflows & Protocols
Workflow: Decision-Making for Purification
This diagram illustrates a logical workflow for troubleshooting the purification process.
Caption: Key degradation pathways of the target compound.
Protocol 1: Flash Chromatography with Neutralized Silica
This protocol is designed to mitigate acid-catalyzed decomposition of the Boc group.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Neutralization: Add triethylamine (Et₃N) to the slurry until you reach a concentration of ~1% by volume. Stir gently for 15 minutes.
-
Column Packing: Pack your chromatography column with the neutralized silica slurry. Do not let the column run dry.
-
Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the mobile phase (now containing 0.5-1% Et₃N). This ensures a consistent pH throughout the stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.
-
Elution: Run the column using your predetermined gradient (e.g., increasing the percentage of ethyl acetate in hexanes), ensuring that the eluent always contains 0.5-1% Et₃N.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.
Protocol 2: Recrystallization from a Co-Solvent System
This protocol is for final purification after chromatography if minor impurities persist.
-
Dissolution: Place the impure oil or solid in a clean flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate or DCM) at room temperature, just enough to fully dissolve the material.
-
Induce Precipitation: Slowly add a "poor," nonpolar solvent (e.g., hexanes or pentane) dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Gently warm the flask (e.g., in a warm water bath) until the solution becomes clear again. Be careful not to evaporate too much solvent.
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask (e.g., by wrapping it in glass wool or placing it in a dewar).
-
Cooling: Once at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (hexanes).
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
References
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- ChemicalBook. (2023). 2-Amino-6-methylpyridine. ChemicalBook.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine. Google Patents.
- ChemScene. (n.d.). tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. ChemScene.
- PubChem. (n.d.). 2-Amino-6-methylpyridine. PubChem.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
- ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Scaling Up Reactions with tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.
Proactive Scale-Up Checklist
Before initiating a scale-up campaign, a thorough evaluation of the process is critical. This checklist is designed to help you proactively identify and mitigate potential issues.
| Parameter | Lab-Scale Observation (1-5 g) | Scale-Up Considerations (>100 g) | Potential Issues & Mitigation Strategies |
| Reaction Exotherm | Minor temperature increase, easily controlled with an ice bath. | Potential for significant exotherm. The surface area-to-volume ratio decreases, reducing heat dissipation. | - Mitigation: Slow, controlled addition of reagents, use of a jacketed reactor with a reliable cooling system, and consider a reaction calorimeter study for large-scale processes. |
| Reagent Stability | Reagents are used directly from the bottle. | Long-term stability under process conditions. | - Mitigation: Assess the stability of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate and the nucleophile in the chosen solvent at the reaction temperature over the planned reaction time. |
| Mixing & Heterogeneity | Magnetic stirring is sufficient. | Mechanical stirring is required. Potential for poor mixing, leading to localized "hot spots" and side reactions. | - Mitigation: Use an appropriately sized reactor with an efficient overhead stirrer. Ensure solids are well-suspended. |
| Work-up & Extraction | Simple liquid-liquid extraction in a separatory funnel. | Emulsion formation, phase separation issues, and large solvent volumes. | - Mitigation: Perform a small-scale simulation of the work-up to test for emulsion tendencies. Consider using a different solvent system or adding brine to aid phase separation. |
| Product Isolation | Chromatography is a viable purification method. | Chromatography is often not feasible or economical at a large scale. | - Mitigation: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems to find conditions that provide good yield and high purity. |
| Impurity Profile | Minor impurities are easily removed by chromatography. | Impurities can accumulate and may require significant effort to remove. | - Mitigation: Identify major impurities by LC-MS and NMR. Understand their formation mechanism to adjust reaction conditions and minimize their generation. |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes?
Several factors can contribute to a drop in yield during scale-up. A systematic approach is necessary to diagnose the root cause.
-
Inadequate Temperature Control: Exothermic reactions that are easily managed on a small scale can run away on a larger scale due to the decreased surface-area-to-volume ratio, leading to thermal decomposition of starting materials or products.
-
Solution: Ensure your reactor has adequate cooling capacity. Implement a slow addition profile for the limiting reagent to control the rate of heat generation.
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use an overhead stirrer with an appropriate impeller design to ensure the reaction mixture is homogeneous.
-
-
Instability of the Starting Material: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate can be susceptible to degradation, especially in the presence of strong bases or nucleophiles over extended reaction times.
-
Solution: Consider adding the base or nucleophile portion-wise. If possible, shorten the reaction time based on reaction monitoring by TLC or LC-MS.
-
Q2: I am observing the formation of a significant amount of a bis-substituted impurity. How can I prevent this?
The formation of a bis-adduct, where two molecules of the pyridine derivative react with one molecule of a dinucleophile, is a common issue.
-
Causality: This side reaction is often a result of high local concentrations of the electrophile, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
-
Mitigation Strategy:
-
Reverse Addition: Instead of adding the nucleophile to the electrophile, add the tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate solution slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile throughout the reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular side reaction.
-
Experimental Protocols
Protocol 1: Lab-Scale Nucleophilic Substitution with a Primary Amine
This protocol describes a typical lab-scale reaction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq) and a suitable solvent such as acetonitrile or DMF (5-10 mL/mmol of amine).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Reagent Addition: In a separate flask, dissolve tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.1 eq) in the reaction solvent. Add this solution dropwise to the amine solution at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the stability of the Boc protecting group during reactions with tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
The tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions.[1] However, it is labile under acidic conditions.[1] Avoid acidic work-ups or the use of acidic catalysts if the Boc group needs to be retained. If the subsequent step is Boc-deprotection, a crude work-up followed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common strategy.[2]
Q: I am having trouble with the purification of my product. What are some common issues and solutions?
Purification of pyridine derivatives can be challenging.
-
Peak Tailing in Chromatography: The basic nature of the pyridine nitrogen can cause peak tailing on silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[3]
-
-
Crystallization Difficulties: If your product is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride or oxalate) which may be more crystalline.
Q: Are there any specific safety precautions I should take when working with tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate?
Yes. Based on GHS classifications for similar compounds, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate should be handled with care.[4][5] It is advisable to treat it as a compound that is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Reaction Workflow
Caption: A typical workflow for nucleophilic substitution.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
PubChem. (n.d.). tert-Butyl N-(6-chloro-3-pyridinyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
-
PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted pyridines.
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s).
-
ACS Omega. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
-
PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]
-
PMC. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]
-
PMC. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
-
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides an in-depth analysis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a versatile building block, and its reaction products, with a focus on nuclear magnetic resonance (NMR) spectroscopy. We will delve into the nuances of its NMR spectrum, explore the spectral changes upon nucleophilic substitution, and compare it with alternative synthetic approaches, offering practical insights grounded in experimental data.
Introduction: The Utility of a Bifunctional Building Block
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a valuable reagent in organic synthesis, featuring two key reactive sites: a Boc-protected amine and a benzylic-like chloride. The tert-butoxycarbonyl (Boc) group offers a stable yet readily cleavable protecting group for the 2-amino position on the pyridine ring.[1] The chloromethyl group at the 6-position provides a handle for nucleophilic substitution, allowing for the facile introduction of a variety of functional groups. This bifunctionality makes it a strategic component in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.
A thorough understanding of the NMR spectral characteristics of this starting material and its subsequent products is crucial for reaction monitoring, confirmation of structure, and assessment of purity.
Deciphering the 1H and 13C NMR Spectra of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
The structural features of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate give rise to a distinct NMR fingerprint. While a definitive, publicly available spectrum for this specific compound is not readily found in the literature, we can predict the key resonances based on the analysis of closely related structures and general principles of NMR spectroscopy. The expected chemical shifts are summarized in the table below.
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key Correlations & Notes |
| tert-Butyl (Boc) | ~1.5 (singlet, 9H) | ~80 (quaternary C), ~28 (methyl C) | The sharp singlet in the 1H NMR spectrum integrating to nine protons is a hallmark of the Boc group. |
| NH (Carbamate) | ~8.0-9.0 (broad singlet, 1H) | N/A | The chemical shift of the NH proton can be variable and is often broad due to quadrupole effects and exchange. |
| Pyridine H-3 | ~7.8-8.0 (doublet) | ~110-115 | Coupled to H-4 and H-5. |
| Pyridine H-4 | ~7.6-7.8 (triplet or dd) | ~138-142 | Coupled to H-3 and H-5. |
| Pyridine H-5 | ~7.0-7.2 (doublet) | ~108-112 | Coupled to H-4. |
| CH2Cl | ~4.6 (singlet, 2H) | ~45-50 | The chemical shift is significantly downfield due to the electronegativity of the chlorine atom. |
| Pyridine C-2 | N/A | ~152-156 | Carbon bearing the carbamate group. |
| Pyridine C-6 | N/A | ~158-162 | Carbon bearing the chloromethyl group. |
| Carbonyl (Boc) | N/A | ~153-155 | The carbonyl carbon of the carbamate. |
Expert Insights: The precise chemical shifts of the pyridine protons are influenced by the electronic effects of both the Boc-amino and chloromethyl substituents. The electron-donating nature of the amino group and the electron-withdrawing nature of the chloromethyl group will affect the electron density around the ring, leading to the predicted shifts.
A Case Study: Nucleophilic Substitution with Morpholine
To illustrate the utility of NMR in tracking the transformation of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, we will consider its reaction with a common secondary amine nucleophile, morpholine. This nucleophilic substitution reaction displaces the chloride to form a new carbon-nitrogen bond.
Caption: Reaction of the title compound with morpholine.
Experimental Protocol: Synthesis of tert-Butyl (6-((morpholin-4-yl)methyl)pyridin-2-yl)carbamate
-
Dissolution: Dissolve tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative NMR Analysis: Reactant vs. Product
The most significant changes in the NMR spectra upon substitution of the chlorine with morpholine will be observed for the methylene protons and the adjacent pyridine ring protons.
| Group | Reactant (1H ppm) | Product (1H ppm) | 1H NMR Rationale | Reactant (13C ppm) | Product (13C ppm) | 13C NMR Rationale |
| CH2 | ~4.6 (s) | ~3.6 (s) | The replacement of the electronegative chlorine with a less electronegative nitrogen results in a significant upfield shift of the methylene protons. | ~45-50 | ~62-67 | The methylene carbon also shifts downfield due to the change in substituent. |
| Morpholine CH2 | N/A | ~2.5 (t) & ~3.7 (t) | Two new triplets, each integrating to 4 protons, appear, characteristic of the morpholine ring. | N/A | ~53-55 & ~66-68 | The appearance of two new signals in the aliphatic region confirms the incorporation of the morpholine moiety. |
Trustworthiness through Self-Validation: The disappearance of the singlet at ~4.6 ppm and the concurrent appearance of a new singlet around 3.6 ppm, along with the characteristic signals of the morpholine ring, provide a self-validating system to confirm the success of the reaction.
Alternative Synthetic Strategies and Their NMR Signatures
While tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a convenient reagent, alternative methods exist for the introduction of the Boc-protected aminopyridinylmethyl moiety. A common alternative involves the functionalization of 2-amino-6-methylpyridine.
Caption: Alternative synthetic routes.
Route A involves the initial protection of 2-amino-6-methylpyridine, followed by functionalization of the methyl group. The NMR spectra of the intermediates would show the characteristic signals of the methyl group (~2.4 ppm in 1H NMR, ~24 ppm in 13C NMR) being transformed into a hydroxymethyl group (~4.5 ppm and ~64 ppm, respectively) and then the chloromethyl group.
Route B employs a nucleophilic aromatic substitution approach. The starting material, 2-chloro-6-methylpyridine, would exhibit a different aromatic splitting pattern in its 1H NMR spectrum compared to the 2-amino analogue due to the different electronic nature of the chloro substituent.
The choice of synthetic route can impact the impurity profile of the final product. For instance, incomplete oxidation in Route A could lead to contamination with the starting methylpyridine derivative, which would be readily detectable by the presence of a methyl singlet in the 1H NMR spectrum of the final product.
Conclusion
The NMR analysis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate and its reaction products is a powerful tool for the modern synthetic chemist. A comprehensive understanding of the expected chemical shifts and coupling patterns, as detailed in this guide, allows for unambiguous structure elucidation, reaction monitoring, and purity assessment. By comparing the spectral data of the starting material with its derivatives and considering the NMR signatures of intermediates from alternative synthetic pathways, researchers can confidently navigate the synthesis and application of this important building block in their drug discovery and development endeavors.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Master Organic Chemistry. Amine Protection. [Link]
-
PubChem. tert-Butyl N-(6-chloropyridin-2-yl)carbamate. [Link]
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The Strategic Advantage of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate in Modern Drug Discovery: A Comparative Guide
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a drug discovery program. Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in a variety of biological interactions.[1] Among the myriad of functionalized pyridines, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate has emerged as a particularly versatile and strategic synthon. This guide provides an in-depth comparison of this building block with its alternatives, supported by experimental insights and a mechanistic rationale for its superior performance in key applications.
The Molecular Architecture: More Than the Sum of Its Parts
The efficacy of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate stems from the synergistic interplay of its three key functionalities: the Boc-protected amine, the reactive chloromethyl group, and the pyridine core itself.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is not merely a placeholder. Its steric bulk and electronic properties modulate the reactivity of the pyridine ring and the adjacent amine. It offers the distinct advantage of being stable under a wide range of reaction conditions, yet readily removable under acidic conditions, providing orthogonal protection in multi-step syntheses.[2]
-
The Chloromethyl Group: As a primary benzylic-type halide, the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions. This functionality allows for the facile introduction of a variety of side chains, a crucial step in structure-activity relationship (SAR) studies.
-
The Pyridine Core: The nitrogen atom in the pyridine ring influences the electron distribution, impacting the reactivity of the substituents. Its ability to act as a hydrogen bond acceptor is also a key feature in molecular recognition by biological targets.[3]
A Comparative Analysis of Reactivity and Synthetic Utility
To truly appreciate the advantages of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a comparison with other common pyridine building blocks is essential. We will consider alternatives with varying protecting groups, different leaving groups, and unprotected analogues.
Table 1: Comparative Properties of Pyridine Building Blocks
| Feature | tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate | 2-Amino-6-(chloromethyl)pyridine | tert-Butyl (6-(bromomethyl)pyridin-2-yl)carbamate | 2-(Boc-amino)-6-methylpyridine |
| Stability | High | Moderate (potential for self-reactivity) | Moderate (more reactive than chloro) | High |
| Reactivity of CH₂X | Good electrophile | Good electrophile, but amine can interfere | Excellent electrophile (more reactive) | N/A (requires activation) |
| Handling | Stable solid | Can be less stable, potential for polymerization | Less stable, lachrymatory | Stable solid |
| Selectivity | High (Boc directs reactivity) | Lower (competing nucleophilicity of amine) | High | N/A |
| Cost-effectiveness | Moderate | Low | High | Low |
| Key Application | Controlled sequential functionalization | Direct introduction of aminopyridine moiety | Rapid introduction of side chains | Precursor for further functionalization |
Experimental Showcase: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation.[4] Here, we compare the performance of our featured building block with an alternative in a typical reaction.
Diagram 1: Comparative Suzuki-Miyaura Coupling Workflow
Caption: Comparative workflows for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
This protocol outlines the initial steps to generate the precursor to our title compound.
-
Boc Protection of 2-Amino-6-methylpyridine:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield tert-butyl (6-methylpyridin-2-yl)carbamate.
-
-
Oxidation to the Alcohol:
-
Several methods can be employed for the selective oxidation of the methyl group. A common method involves the use of selenium dioxide (SeO₂) in a suitable solvent like pyridine or dioxane.[5]
-
Alternatively, aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of a cobalt salt can be a greener approach.[6]
-
The reaction progress should be carefully monitored to avoid over-oxidation to the aldehyde or carboxylic acid.
-
Purification is typically achieved by column chromatography.
-
Protocol 2: Conversion to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Chlorination of the Alcohol:
-
To a solution of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq) in a chlorinated solvent (e.g., DCM) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used without further purification.
-
Application in Drug Discovery: A Tale of Two Targets
The utility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is best illustrated through its application in the synthesis of high-value pharmaceutical targets.
A. IRAK4 Inhibitors: A New Frontier in Inflammation and Oncology
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways.[7] Its inhibition has emerged as a promising strategy for the treatment of autoimmune diseases and certain cancers. Several potent IRAK4 inhibitors feature a substituted aminopyridine core, which can be efficiently constructed using our featured building block.
Diagram 2: Retrosynthetic Analysis of an IRAK4 Inhibitor Core
Caption: Retrosynthetic approach to an IRAK4 inhibitor core.
B. Orexin Receptor Antagonists: A Novel Approach to Insomnia
Orexin receptors play a crucial role in regulating the sleep-wake cycle, and their antagonists are a new class of drugs for the treatment of insomnia.[8] The synthesis of these complex molecules often involves the coupling of a pyridine-containing fragment, where tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate can serve as a key intermediate.
Conclusion: A Strategic Choice for Complex Syntheses
While a plethora of pyridine building blocks are commercially available, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate offers a unique combination of stability, reactivity, and synthetic versatility. The Boc-protecting group provides a crucial handle for orchestrating complex synthetic sequences, while the chloromethyl group allows for the efficient and controlled introduction of diverse functionalities. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, this building block represents a strategic and often superior choice, streamlining synthetic routes and accelerating the path to novel therapeutic agents.
References
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Rehman, S. U., et al. (2021). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. The Journal of Organic Chemistry, 86(15), 10049-10066. Available from: [Link]
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Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 177. Available from: [Link]
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Al-Saeed, F. A. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. RASAYAN Journal of Chemistry, 5(2), 163-169. Available from: [Link]
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Espinosa, M., et al. (2020). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. Advanced Synthesis & Catalysis. Available from: [Link]
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Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14095-14163. Available from: [Link]
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-
Zhang, Z., et al. (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 9(11), e202400509. Available from: [Link]
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-
Perrey, D. A., et al. (2019). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS medicinal chemistry letters, 10(6), 929-934. Available from: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. Available from: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 647-666. Available from: [Link]
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Ishii, Y., et al. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 66(10), 3449-3455. Available from: [Link]
-
Singh, U. P., & Singh, P. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In New Aspects in Medicinal Chemistry. IntechOpen. Available from: [Link]
-
Gee, C. E., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. ACS Medicinal Chemistry Letters, 4(9), 831-835. Available from: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of medicinal chemistry, 64(15), 11364-11384. Available from: [Link]
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Sharma, S., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6533. Available from: [Link]
-
Zhang, Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 28(7), 3209. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Bioorganic & Medicinal Chemistry Letters, 76, 128981. Available from: [Link]
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Kelly, P. N., et al. (2015). The role of the IRAK4 kinase in innate immunity, cancer, and inflammatory diseases. Journal of leukocyte biology, 97(2), 257-266. Available from: [Link]
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Introduction: The Strategic Importance of the 2-Aminomethylpyridine Scaffold
An In-Depth Guide to Alternative Reagents for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the 2-aminomethylpyridine moiety stands out as a privileged scaffold. Its unique combination of a basic nitrogen center, a hydrogen-bond donating/accepting amino group, and a flexible methylene linker allows for multifaceted interactions with biological targets. Consequently, this structural motif is a cornerstone in the design of numerous therapeutic agents.
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate has long been a go-to reagent for introducing this valuable fragment. Its commercial availability and straightforward reactivity as an electrophile make it an attractive choice for alkylating a wide range of nucleophiles. However, reliance on a single reagent can be limiting. Challenges such as reagent stability, forcing reaction conditions, and potential side reactions necessitate a broader toolkit. This guide provides a comprehensive comparison of viable alternative strategies, grounded in experimental data and mechanistic principles, to empower chemists with more versatile and robust synthetic solutions.
The Benchmark: Understanding tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
The utility of this reagent stems from its dual functionality. The primary alkyl chloride provides a reactive site for SN2 displacement, while the tert-butoxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the C2-amino functionality.
The typical application involves the direct alkylation of a nucleophile (Nu-H), often in the presence of a non-nucleophilic base to scavenge the liberated HCl.
The Versatile Scaffold: A Comparative Guide to the Potential Biological Activities of Compounds Derived from tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive molecules are paramount. The selection of a versatile starting material is a critical juncture that dictates the accessible chemical space and, ultimately, the therapeutic potential of the resulting compounds. tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate stands out as a highly valuable and reactive building block. Its unique trifunctional nature—a Boc-protected amine, a reactive chloromethyl group, and a pyridine core—offers a rich platform for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the potential biological activities of compounds that can be synthesized from this key intermediate, drawing comparisons from structurally related molecules documented in the scientific literature. We will explore synthetic strategies, delve into potential biological targets, and present comparative data to inform future drug discovery endeavors.
The Synthetic Potential of a Trifunctional Building Block
The reactivity of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is centered around the electrophilic chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups and moieties, leading to diverse libraries of compounds. The Boc-protected amine provides a latent nucleophilic center that can be unmasked under acidic conditions for further derivatization.
Below is a proposed synthetic workflow illustrating the generation of diverse compound classes from the title compound.
Caption: Proposed synthetic pathways from tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Comparative Analysis of Potential Biological Activities
Based on the core structure of the derivatives, we can anticipate a range of biological activities. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore found in numerous clinically approved drugs.
Anticancer Activity
Pyridine-containing compounds are prevalent in oncology, often acting as kinase inhibitors or disrupting other crucial cellular processes. By reacting tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate with various amines, a library of N-substituted aminomethylpyridine derivatives can be generated. While direct anticancer data for these specific derivatives is not available, we can draw parallels from structurally similar compounds reported to have potent anticancer effects.
For instance, a study on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives revealed significant anti-cancer activity against glioblastoma cells[1]. Another study highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, including lung, breast, prostate, and cervical cancer[2]. These examples underscore the potential of the pyridine scaffold in developing novel anticancer agents.
Table 1: Comparison of Anticancer Activity of Structurally Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Amino-2-pyridone-3,5-dicarbonitrile (Compound 5o) | Glioblastoma | < 10 | [1] |
| Pyrazolo[3,4-b]pyridine (Compound 5i) | A549 (Lung) | 7.8 | [2] |
| Pyrazolo[3,4-b]pyridine (Compound 6e) | MCF7 (Breast) | 5.2 | [2] |
The variability in potency across different cell lines and compound classes highlights the importance of the substitution pattern on the pyridine ring for achieving selective and potent anticancer activity.
Enzyme Inhibition: Cholinesterase Inhibitors
Carbamates are a well-known class of cholinesterase inhibitors, with several approved for the treatment of Alzheimer's disease. The carbamate moiety in the starting material itself suggests that derivatives could be explored for this activity. By modifying the side chain attached to the pyridine ring, it is possible to tune the selectivity and potency of these potential inhibitors.
Research on novel carbamate derivatives has demonstrated their potential as selective butyrylcholinesterase (BuChE) inhibitors, which is a promising strategy for Alzheimer's treatment[3]. Another study reported on carbamates as dual inhibitors of both acetylcholinesterase (AChE) and BuChE[1].
Table 2: Comparison of Cholinesterase Inhibitory Activity of Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 16 (N-phenylpiperazine derivative) | BuChE | 2.00 | [3] |
| BMC-3 | AChE | 0.792 | [1] |
| BMC-3 | BuChE | 0.0022 | [1] |
| BMC-16 | AChE | 0.266 | [1] |
| BMC-16 | BuChE | 0.0106 | [1] |
These findings suggest that derivatives of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate could be promising candidates for the development of novel cholinesterase inhibitors. The high potency and selectivity observed in some carbamate derivatives underscore the potential of this chemical class.
Experimental Protocols
To facilitate further research, we provide detailed, representative protocols for the synthesis of a potential derivative and a common biological assay.
Synthesis of a Representative N-Substituted Aminomethylpyridine Derivative
This protocol describes the synthesis of a hypothetical derivative where a primary amine is coupled to the chloromethyl group of the starting material.
Protocol: Synthesis of tert-Butyl (6-(((benzyl)amino)methyl)pyridin-2-yl)carbamate
-
Dissolution: Dissolve tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution to act as a proton scavenger.
-
Nucleophilic Addition: Add benzylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of a representative derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a promising starting material for the synthesis of a wide variety of heterocyclic compounds with significant potential for biological activity. Although direct experimental data on derivatives of this specific compound is limited in the public domain, the known bioactivities of structurally related pyridine and carbamate derivatives strongly suggest that this scaffold is a fertile ground for the discovery of novel anticancer agents and enzyme inhibitors.
Future research should focus on the systematic synthesis and screening of compound libraries derived from this versatile building block. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on this exciting area of medicinal chemistry.
References
-
Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2895-2904. [Link]
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Dey, S., et al. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 28(7), 115324. [Link]
-
Chavva, K., et al. (2013). Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893-5895. [Link]
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Comparative study of linkers for PROTACs including tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate derivatives
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] While the warhead and anchor determine the "what" and "how" of the degradation process, the linker is the crucial, often underestimated, linchpin that dictates the overall efficacy, selectivity, and drug-like properties of the entire molecule.[1][3][5]
This guide provides a comparative analysis of common PROTAC linker classes, delves into the critical parameters for their evaluation, and introduces tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate as a representative of a novel, more rigid scaffold, offering unique possibilities in rational PROTAC design.
The PROTAC Mechanism of Action: An Orchestrated Process
PROTACs function as catalytic adapters, bringing a target protein and an E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1][5] This proximity enables the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.[1] This event-driven pharmacology allows PROTACs to be effective at very low concentrations.[1][6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Key Performance Metrics for Linker Evaluation
The "ideal" linker is not a one-size-fits-all solution; it must be empirically optimized for each specific POI and E3 ligase pair.[3] The evaluation rests on several key performance indicators:
-
Degradation Efficacy (DC50 & Dmax) :
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax : The maximum percentage of protein degradation achievable. A higher Dmax indicates greater efficacy.
-
-
Ternary Complex Formation : The stability of the POI-PROTAC-E3 ligase complex is paramount.[5] The linker's length, flexibility, and chemical composition dictate the relative orientation of the two proteins, which can lead to either favorable (positive cooperativity) or unfavorable (negative cooperativity) binding interactions.[1]
-
Physicochemical and Pharmacokinetic (PK) Properties : Due to their high molecular weight, PROTACs often challenge traditional drug-like property rules.[4] The linker significantly impacts:
-
Solubility : The inclusion of polar groups like polyethylene glycol (PEG) can improve aqueous solubility.[7]
-
Cell Permeability : A balance of lipophilicity and the ability to shield polar groups via intramolecular hydrogen bonds can enhance cell entry.[4]
-
Metabolic Stability : The linker can introduce new sites for metabolic degradation, affecting the molecule's half-life.[4]
-
A Comparative Overview of Common Linker Classes
The most prevalent linkers are flexible chains, primarily PEG and alkyl motifs, which account for the majority of published PROTACs.[3][6] However, the field is increasingly exploring more rigid and functionalized linkers to gain finer control over the molecule's properties.[2]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic, varying lengths. | Synthetically straightforward; allows for systematic length optimization.[6] | Can decrease solubility; high flexibility may lead to unproductive binding modes. |
| PEG Linkers | Flexible, hydrophilic, composed of ethylene glycol units. | Improves aqueous solubility and cell permeability[7]; easily synthesized in various lengths.[7] | Can increase molecular weight and flexibility; may be susceptible to metabolism. |
| Rigid Linkers (e.g., Alkynes, Phenyl Rings) | Constrained, defined geometry. | Can provide conformational restriction, potentially improving selectivity and binding interactions.[6] | Can impair degradation if the fixed conformation prevents productive ternary complex formation.[6] |
Spotlight on a Novel Scaffold: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate Derivatives
Moving beyond simple chains, structured linkers offer new avenues for rational design. The tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate scaffold serves as an excellent case study for a more rigid, functionalized linker element.
Structural Analysis and Hypothesized Impact:
-
Pyridine Ring : This aromatic heterocycle introduces a degree of planarity and rigidity. This conformational constraint can be advantageous, potentially pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[6] However, if the geometry is incorrect, this rigidity can also prevent the necessary protein-protein interactions, leading to a loss of activity.[6]
-
tert-Butyl Carbamate (Boc group) : While often used as a protecting group in synthesis due to its stability and acid-lability, its inclusion in a final PROTAC linker is a deliberate design choice.[8][9] The bulky tert-butyl group can influence the molecule's conformation and shield nearby polar groups, potentially improving membrane permeability.[4]
-
(Chloromethyl) group : This serves as a key reactive handle. It is an electrophilic site that can be used for facile conjugation to a nucleophilic position on either the warhead or the E3 ligase ligand, simplifying the final steps of PROTAC assembly.
The integration of such a scaffold represents a shift from a "trial-and-error" approach with flexible linkers to a more structure-guided design.[6] The goal is to create a linker that not only bridges the two ends of the PROTAC but also actively contributes to a stable and productive ternary complex.
Experimental Protocols for Linker Performance Evaluation
To objectively compare different linkers, standardized and robust experimental protocols are essential.
Protocol 1: Western Blotting for Protein Degradation (DC50/Dmax Determination)
This workflow is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.
Caption: Standard experimental workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Culture : Plate cells (e.g., MCF7 for ERα degradation) at an appropriate density and allow them to adhere overnight.[10]
-
PROTAC Treatment : Treat cells with a serial dilution of the PROTACs being compared. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient to observe degradation (typically 18-24 hours).
-
Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading on the gel.
-
SDS-PAGE : Normalize protein amounts for all samples and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Plot the normalized values against PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a sensitive biophysical assay to quantify the formation of the POI-PROTAC-E3 ligase complex in vitro.
Assay Principle:
The assay typically uses a Terbium (Tb)-labeled antibody against a tagged E3 ligase (e.g., His-tagged VHL) and a fluorescently-labeled (e.g., FITC) POI. When the ternary complex forms, the Tb donor and FITC acceptor are brought into close proximity, allowing for an energy transfer that generates a specific fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare purified, tagged POI and E3 ligase proteins. Prepare solutions of anti-tag Tb-labeled antibody and fluorescently labeled POI.
-
Assay Plate Setup : In a low-volume 384-well plate, add the PROTACs at various concentrations.
-
Component Addition : Add the E3 ligase protein and the Tb-labeled antibody. Incubate briefly.
-
Initiate Reaction : Add the fluorescently labeled POI to initiate the complex formation.
-
Incubation : Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Plate Reading : Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Conclusion and Future Outlook
The linker is far more than a passive spacer; it is a critical design element that profoundly influences every aspect of PROTAC function. While flexible alkyl and PEG linkers have been instrumental in the initial success of targeted protein degradation, the future lies in the rational design of more complex, functional linkers. Scaffolds such as tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate derivatives exemplify this next generation of linkers, where rigidity, conformation, and specific chemical functionalities are precisely engineered to enhance ternary complex stability and improve pharmacokinetic properties. As our understanding of the structural biology of ternary complexes deepens, we can expect the development of increasingly sophisticated linkers that will unlock the full therapeutic potential of the PROTAC modality.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Potjewyd, F., et al. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability. ChemMedChem. [Link]
-
Svanberg, O. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Kim, K., & Lee, J. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemBioChem. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers. [Link]
-
Naito, M., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]
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- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochempeg.com [biochempeg.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate Isomers
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of isomeric impurities is a critical challenge. For drug development professionals, ensuring the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth spectroscopic comparison of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate and its potential positional isomers. As direct experimental data for these specific compounds is not widely available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a key building block in medicinal chemistry, often utilized in the synthesis of more complex molecules. During its synthesis, the formation of positional isomers, where the chloromethyl and carbamate groups are located at different positions on the pyridine ring, is a significant possibility. These isomeric impurities can have different pharmacological and toxicological profiles, making their detection and characterization essential. This guide will focus on the spectroscopic signatures that differentiate the target 2,6-disubstituted pyridine from its 2,3-, 2,4-, and 2,5-disubstituted isomers.
The Isomers in Focus
The primary isomers of interest in this comparison are:
-
Isomer 1 (Target): tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Isomer 2: tert-Butyl (3-(chloromethyl)pyridin-2-yl)carbamate
-
Isomer 3: tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate
-
Isomer 4: tert-Butyl (5-(chloromethyl)pyridin-2-yl)carbamate
A foundational understanding of how substituent positions on the pyridine ring influence the electronic environment of the molecule is key to interpreting their spectra.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation: a. Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. b. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. b. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Typical parameters include a 30-degree pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
4. 2D NMR (Optional but Recommended): a. For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
¹H NMR Spectral Comparison
The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the positions of the substituents. For our analysis, we will use the experimental data for a close analog, tert-butyl (pyridin-2-ylmethyl)carbamate, as a reference.[1]
Reference Data: tert-Butyl (pyridin-2-ylmethyl)carbamate [1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H), 7.65 (d, J = 8Hz, 1H), 7.27 (d, J = 4Hz, 1H), 7.17 (d, J = 4Hz, 1H), 5.89 (bs, 1H, NH), 4.45 (s, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃).
Predicted ¹H NMR Data for Isomers
| Proton | Isomer 1 (2,6-) | Isomer 2 (2,3-) | Isomer 3 (2,4-) | Isomer 4 (2,5-) |
| Pyridine H-3 | ~7.4 ppm (d) | - | ~8.0 ppm (s) | ~7.9 ppm (d) |
| Pyridine H-4 | ~7.7 ppm (t) | ~7.2 ppm (dd) | - | ~7.8 ppm (dd) |
| Pyridine H-5 | ~7.0 ppm (d) | ~8.3 ppm (dd) | ~7.1 ppm (d) | - |
| Pyridine H-6 | - | ~8.4 ppm (dd) | ~8.2 ppm (d) | ~8.5 ppm (s) |
| CH₂Cl | ~4.6 ppm (s) | ~4.7 ppm (s) | ~4.5 ppm (s) | ~4.6 ppm (s) |
| NH | ~8.0 ppm (s, br) | ~8.2 ppm (s, br) | ~8.1 ppm (s, br) | ~8.3 ppm (s, br) |
| C(CH₃)₃ | ~1.5 ppm (s) | ~1.5 ppm (s) | ~1.5 ppm (s) | ~1.5 ppm (s) |
Analysis of Predicted ¹H NMR Spectra:
-
Isomer 1 (Target): The 2,6-disubstitution pattern will result in a symmetrical appearance for the pyridine protons if the substituents were identical. However, due to the different electronic effects of the carbamate and chloromethyl groups, we expect three distinct signals for the pyridine protons. The H-4 proton will appear as a triplet, while H-3 and H-5 will be doublets. This distinct triplet is a key identifier for the 2,6-isomer.
-
Isomer 2 (2,3-): This isomer will show three distinct pyridine proton signals, each appearing as a doublet of doublets due to coupling with two different neighboring protons. The absence of any singlets or simple doublets in the aromatic region is a strong indicator of this isomer.
-
Isomer 3 (2,4-): The 2,4-disubstitution will lead to three pyridine proton signals. The H-3 proton will be a singlet, H-5 a doublet, and H-6 a doublet. The presence of a singlet in the aromatic region is a key feature of this isomer.
-
Isomer 4 (2,5-): Similar to the 2,3-isomer, this will also display three distinct pyridine proton signals. H-3 and H-4 will be doublets of doublets, while H-6 will appear as a singlet or a narrow doublet.
¹³C NMR Spectral Comparison
The ¹³C NMR chemical shifts are also sensitive to the substituent positions.
Reference Data: tert-Butyl (pyridin-2-ylmethyl)carbamate [1]
-
¹³C NMR (100 MHz, CDCl₃): δ 157.65, 156.05, 148.95, 136.66, 122.10, 121.56, 79.29, 45.68, 28.34.
Predicted ¹³C NMR Data for Isomers
| Carbon | Isomer 1 (2,6-) | Isomer 2 (2,3-) | Isomer 3 (2,4-) | Isomer 4 (2,5-) |
| C=O | ~153 | ~153 | ~153 | ~153 |
| C(CH₃)₃ | ~81 | ~81 | ~81 | ~81 |
| C(CH₃)₃ | ~28 | ~28 | ~28 | ~28 |
| CH₂Cl | ~45 | ~43 | ~44 | ~44 |
| Pyridine C2 | ~152 | ~151 | ~152 | ~151 |
| Pyridine C3 | ~112 | ~148 | ~118 | ~120 |
| Pyridine C4 | ~139 | ~123 | ~150 | ~138 |
| Pyridine C5 | ~110 | ~136 | ~115 | ~149 |
| Pyridine C6 | ~158 | ~147 | ~150 | ~148 |
Analysis of Predicted ¹³C NMR Spectra:
The number of signals in the aromatic region and their chemical shifts provide clear differentiation. The chemical shifts of the carbons directly attached to the substituents (C2 and C6 for Isomer 1, C2 and C3 for Isomer 2, etc.) will be most affected and serve as primary diagnostic peaks. The distinct downfield shifts of the carbons bearing the electron-withdrawing chloromethyl group and the carbamate group will be characteristic for each isomer.
II. Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
1. Sample Preparation: a. For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. b. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, requiring minimal sample preparation.
2. Data Acquisition: a. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. b. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Predicted Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Moderate, sharp peak from the carbamate N-H. |
| C-H Stretch (Aromatic) | 3100-3000 | Weak to moderate peaks. |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong peaks from the tert-butyl and chloromethyl groups. |
| C=O Stretch (Carbamate) | 1725-1700 | Very strong, sharp peak. |
| C=C, C=N Stretch (Pyridine) | 1600-1450 | Multiple moderate to strong peaks. |
| N-H Bend | 1550-1500 | Moderate absorption. |
| C-O Stretch (Carbamate) | 1250-1200 | Strong peak. |
| C-Cl Stretch | 800-600 | Moderate to strong peak. |
While the IR spectra of the isomers will share these characteristic functional group absorptions, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) arising from the different substitution patterns on the pyridine ring can be used for differentiation, although this is often more challenging than with NMR.
III. Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and distinguish it from isomers.
Experimental Protocol: Mass Spectrometry
1. Sample Introduction: a. Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
2. Ionization: a. Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion. Electron Ionization (EI) can also be used to induce more extensive fragmentation.
3. Mass Analysis: a. Acquire the mass spectrum, observing the molecular ion peak ([M+H]⁺ for ESI/CI) and the fragmentation pattern.
Predicted Mass Spectrometry Data
The molecular formula for all isomers is C₁₁H₁₅ClN₂O₂, with a monoisotopic mass of approximately 242.08 g/mol . Therefore, all isomers will exhibit the same molecular ion peak. Differentiation will rely on the relative abundances of fragment ions.
Key Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragment corresponding to the loss of a tert-butyl radical (57 Da) is expected, leading to an ion at m/z 185.
-
Loss of isobutylene: A common fragmentation for tert-butyl esters and carbamates is the loss of isobutylene (56 Da), resulting in an ion at m/z 186.
-
Loss of the Boc group: Cleavage of the entire tert-butoxycarbonyl group (101 Da) will produce an ion at m/z 141.
-
Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group will result in a chloromethyl radical loss and a pyridinyl cation, or vice-versa. The relative stability of the resulting carbocations will differ between isomers, leading to variations in fragment ion intensities.
The specific fragmentation pattern and the relative intensities of the fragment ions will be influenced by the stability of the resulting radical cations, which is dependent on the substitution pattern of the pyridine ring.
Conclusion
The spectroscopic differentiation of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate and its positional isomers is a manageable challenge with a systematic application of modern analytical techniques. While direct experimental data may be limited, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation. ¹H NMR spectroscopy, with its sensitivity to the proton environment and coupling patterns, stands out as the most definitive method for distinguishing these isomers. ¹³C NMR provides complementary information on the carbon skeleton, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry, through analysis of fragmentation patterns, can provide further evidence for structural assignments. For researchers and drug development professionals, the integrated use of these techniques is essential for ensuring the chemical fidelity of their compounds.
References
- Supporting Information for a relevant chemical synthesis. (Please note: A specific, publicly available document with this exact data was used as a reference for typical chemical shifts of a similar structure.
Sources
Yield comparison between different synthetic routes to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate derivatives
The tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate scaffold is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its utility stems from the orthogonal reactivity of its functional groups: the Boc-protected amine, which can be deprotected under acidic conditions to reveal a nucleophilic amino group, and the chloromethyl group, an excellent electrophile for substitution reactions. The efficiency and yield of the synthesis of this intermediate can significantly impact the overall cost and timeline of a drug discovery program.
This guide provides an in-depth comparison of two prevalent synthetic routes to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, starting from the readily available 2-amino-6-methylpyridine. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations.
Synthetic Strategies Overview
Two primary strategies for the synthesis of the target compound are explored:
-
Route 1: The Direct Chlorination Pathway. This approach involves the initial protection of the amino group of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by the direct free-radical chlorination of the 6-methyl group.
-
Route 2: The Oxidation-Chlorination Pathway. This two-step sequence also begins with the Boc protection of 2-amino-6-methylpyridine. The 6-methyl group is then oxidized to a hydroxymethyl group, which is subsequently converted to the target chloromethyl derivative.
The choice between these routes is often dictated by factors such as scale, available reagents, and desired purity profile of the final product.
Figure 2: Boc protection of 2-amino-6-methylpyridine.
Experimental Protocol:
-
To a solution of 2-amino-6-methylpyridine (1.0 equiv.) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford tert-butyl (6-methylpyridin-2-yl)carbamate.
Yield: Typically in the range of 90-98%.
Step 2: Radical Chlorination of the Methyl Group
This step involves the selective chlorination of the methyl group at the 6-position. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, often used with a radical initiator like benzoyl peroxide (BPO).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS No. 1060801-25-3). The information herein is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Understanding the Hazard Profile
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a halogenated carbamate derivative with a significant hazard profile that dictates its handling and disposal. The primary hazards associated with this compound are its corrosivity and toxicity upon ingestion.
| Hazard Classification | GHS Code | Description |
| Corrosive | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| UN Classification | UN 1760 | Class 8, Corrosive Solid. |
The molecular structure contains a chloromethyl group, classifying it as a halogenated organic compound, and a carbamate functional group. Both of these structural features require careful consideration during waste management to prevent the formation of more hazardous decomposition products and to ensure compliance with environmental regulations.
Immediate Safety and Spill Response
Before handling or preparing for disposal, it is imperative to have a clear understanding of immediate safety protocols.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against the corrosive nature of this compound. All personnel handling the material must wear:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves, ensuring they are rated for protection against corrosive solids.
-
Body Protection: A lab coat and, if there is a risk of significant spillage, a chemical-resistant apron.
-
Respiratory Protection: In the case of dust generation, a NIOSH-approved respirator is necessary.
Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Contain: For small spills, cover with a neutral absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as an initial absorbent.
-
Neutralize (with extreme caution): Due to the unknown reactivity of this specific compound with neutralizing agents, this step should only be performed by trained personnel. If neutralization is attempted, a weak base such as sodium bicarbonate should be used cautiously to treat the absorbed material.
-
Collect: Carefully sweep the absorbed and neutralized material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: All materials used in the cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is segregation and containment, followed by disposal via a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions in waste containers.
-
Waste Stream: This compound must be disposed of in a dedicated "Corrosive, Halogenated Organic Solid Waste" stream.
-
Incompatible Materials: Do not mix with strong oxidizing agents, acids, or bases in the same waste container.
-
Container Choice: Use a UN-rated, high-density polyethylene (HDPE) container with a secure, sealable lid. HDPE is generally resistant to corrosive materials and many organic compounds.
Packaging and Labeling
-
Primary Container: Place the solid waste directly into the designated HDPE container.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
CAS Number: 1060801-25-3
-
The relevant hazard pictograms (Corrosive)
-
An accumulation start date.
-
-
Record Keeping: Maintain a log of the amount of waste added to the container.
Storage and Collection
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to mitigate any potential leaks.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Regulatory Framework and Waste Classification
The disposal of this chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
RCRA Waste Code: As a corrosive solid, this compound will likely be classified under the RCRA waste code D002 (Corrosive Waste). A waste is considered corrosive if a representative sample, when mixed with an equivalent weight of water, produces a solution with a pH less than or equal to 2 or greater than or equal to 12.5.
-
Halogenated Organic Compound: Due to the presence of chlorine, this compound falls into the category of halogenated organic compounds. This classification often necessitates disposal via high-temperature incineration at a facility permitted to handle such wastes.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Caption: Disposal workflow for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Conclusion
The proper disposal of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a matter of strict adherence to safety protocols and regulatory requirements. Its corrosive and toxic nature demands a cautious and well-documented approach to waste management. By following the procedures outlined in this guide, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. For any uncertainties, always consult your institution's Environmental Health and Safety department.
References
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Online] Available at: [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Online] Available at: [Link]
-
California Department of Toxic Substances Control. Corrosive Wastes. [Online] Available at: [Link]
-
CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Online] Available at: [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Online] Available at: [Link]
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Professional Plastics. HDPE and LDPE Resistance Chart by Chemical. [Online] Available at: [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Online] Available at: [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Online] Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Online] Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Online] Available at: [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Online] Available at: [Link]
-
Cipax. Chemical resistance of high and low density polyethylene. [Online] Available at: [Link]
-
March Pump. HDPE CHEMICAL RESISTANCE GUIDE. [Online] Available at: [Link]
A Senior Application Scientist's Guide to Handling tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate
This document provides a comprehensive operational and safety guide for the handling and disposal of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS No. 1060801-25-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.
Executive Summary: Understanding the Hazard Profile
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule, incorporating a Boc-protected amine and a reactive chloromethylpyridine moiety. While the tert-butyl carbamate (Boc) group is generally stable, the presence of the chloromethyl group on the pyridine ring introduces significant hazards. This functional group classifies the compound as a potential alkylating agent, capable of reacting with nucleophilic sites on biological macromolecules.
Supplier safety information designates this compound as corrosive, carrying the GHS05 pictogram, a "Danger" signal word, and Hazard Statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] This profile necessitates stringent adherence to the safety protocols detailed below. The primary risks are severe chemical burns upon contact and potential toxicity if ingested or inhaled.
The Hierarchy of Controls: Engineering First
Before any personal protective equipment (PPE) is considered, the primary method for exposure control must be robust engineering solutions. The following are non-negotiable for handling this compound:
-
Certified Chemical Fume Hood: All manipulations, including weighing, dissolution, and reaction setup, must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[2]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly labeled and decontaminated after each use.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect against accidental exposure and should be selected based on the compound's high reactivity and corrosive nature.[3][4]
Eye and Face Protection
Standard safety glasses are insufficient. The corrosive nature of this compound requires:
-
Chemical Splash Goggles: Must provide a complete seal around the eyes, conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[5]
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as during solution transfers or work-up procedures.[6][7] This provides a critical secondary barrier for the entire face.
Skin and Body Protection
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: Standard nitrile glove.
-
Outer Glove: A second pair of nitrile or neoprene gloves. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Gloves must be inspected for pinholes or tears before each use.[8]
-
-
Laboratory Coat: A flame-resistant lab coat is standard.
-
Chemical-Resistant Apron/Gown: For procedures involving larger quantities (>5g) or significant splash potential, a disposable, polyethylene-coated gown or a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection
Under normal conditions of use within a certified fume hood, respiratory protection is not required.[8] However, it becomes necessary in specific scenarios:
-
Spill Cleanup: For managing a spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly. In these situations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is required. Fit-testing is mandatory for all respirator users.[6]
PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Solution Preparation/Transfer | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required in a fume hood |
| Large Scale Reaction (>5g) | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown | Not required in a fume hood |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown | Air-Purifying Respirator |
Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary PPE, spill kits, and waste containers are readily accessible.
-
Donning PPE: Don PPE in the following order: inner gloves, lab coat/gown, outer gloves, and finally, eye/face protection.
-
Weighing: Perform weighing within the fume hood. Use a disposable weigh boat. If weighing directly into a flask, ensure it is securely clamped.
-
Reaction: Add reagents slowly to control any potential exothermic reactions. Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Decontamination: After the procedure, decontaminate all surfaces with a suitable solvent (e.g., ethanol), followed by a soap and water wash. All disposable materials (weigh boats, wipes, gloves) must be treated as hazardous waste.
-
Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove the outer gloves first, followed by the face shield and goggles, then the lab coat/gown, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.
Disposal Plan: Managing Chlorinated Waste
As a chlorinated organic compound, all waste streams containing tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate must be treated as hazardous.[9]
-
Waste Segregation: It is critical to segregate chlorinated waste from non-chlorinated waste streams.[10][11] Co-mingling can significantly increase disposal costs and complexity.
-
Solid Waste: Collect all contaminated solid waste (gloves, paper towels, silica gel) in a dedicated, clearly labeled, and sealed hazardous waste container. The label must read: "Hazardous Waste: Chlorinated Organic Solids."
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and secondarily contained waste container. The label must read: "Hazardous Waste: Chlorinated Organic Solvents" and list all components.
-
Empty Containers: The original chemical container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as chlorinated liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.[11]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local regulations may vary.[12]
Workflow for Safe Handling
The following diagram illustrates the logical progression for safely handling tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Caption: Logical workflow for handling tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
References
-
Alfa Aesar. (2010-10-28). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Environmental Science & Technology. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
-
POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]
-
Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
ChemBK. (2024-04-09). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
